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2-(4-Bromo-butoxy)-phenol Documentation Hub

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  • Product: 2-(4-Bromo-butoxy)-phenol
  • CAS: 16837-07-3

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 2-(4-Bromo-butoxy)-phenol

Structural Analysis, Synthetic Methodology, and Applications in Medicinal Chemistry [1] Executive Summary This technical guide provides a comprehensive analysis of 2-(4-Bromo-butoxy)-phenol (CAS: 16837-07-3), a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthetic Methodology, and Applications in Medicinal Chemistry [1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Bromo-butoxy)-phenol (CAS: 16837-07-3), a critical intermediate in the synthesis of arylpiperazine-based pharmaceuticals and G-protein coupled receptor (GPCR) ligands.[1] As a bifunctional linker containing both a phenolic hydroxyl group and an alkyl bromide, this molecule serves as a versatile "anchor" for constructing complex bioactive scaffolds.

This document is designed for research scientists and process chemists. It moves beyond basic data to explore the causality of synthetic choices, the logic of structural validation, and the practical handling required to maintain high purity in drug development workflows.

Chemical Identity & Physicochemical Properties

Core Identity Data
ParameterSpecification
IUPAC Name 2-(4-Bromobutoxy)phenol
Common Name Catechol mono-4-bromobutyl ether
CAS Registry Number 16837-07-3
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
SMILES Oc1ccccc1OCCCCBr
InChI Key MBGGFXOXUIDRJD-UHFFFAOYSA-N
Physicochemical Profile
  • Physical State: Viscous oil or low-melting solid (dependent on purity and hydration).[1]

  • Solubility: Soluble in DCM, EtOAc, DMSO, and Methanol. Sparingly soluble in water.[1]

  • Acidity (pKa): ~10.0 (Phenolic OH).[1] The alkyl ether at the ortho position slightly increases acidity compared to phenol due to inductive effects, though intramolecular H-bonding can modulate this.

  • Stability: Sensitive to light (bromide degradation) and oxidation (phenolic ring).[1] Store under inert atmosphere at 2–8°C.

Synthetic Pathway & Mechanism

The synthesis of 2-(4-Bromo-butoxy)-phenol requires a precision-controlled Williamson Ether Synthesis .[1] The primary challenge is chemoselectivity : preventing the formation of the bis-alkylated byproduct, 1,4-bis(2-hydroxyphenoxy)butane.

Reaction Logic

To achieve mono-alkylation, we exploit statistical probability and kinetics .[1] By using a significant molar excess of the diol (catechol) relative to the alkylating agent (1,4-dibromobutane), the probability of a second alkylation event on the same catechol molecule is minimized.

Key Mechanistic Steps:

  • Deprotonation: A weak base (K₂CO₃) selectively deprotonates the most acidic proton.[1]

  • S_N2 Attack: The phenoxide anion attacks the terminal carbon of 1,4-dibromobutane.[1]

  • Desymmetrization: The product now contains a leaving group (Br) and a nucleophile (Phenol-OH), but the excess catechol buffers the system to prevent polymerization.

Synthetic Workflow Diagram

SynthesisPath Catechol Catechol (1,2-Dihydroxybenzene) (Excess: 3-5 equiv) Intermediate Transition State (SN2 Attack) Catechol->Intermediate Deprotonation Dibromide 1,4-Dibromobutane (Limiting Reagent) Dibromide->Intermediate Base Base: K2CO3 Solvent: Acetone/DMF Base->Intermediate Product 2-(4-Bromo-butoxy)-phenol (Target) Intermediate->Product Mono-alkylation (Major Path) Byproduct Bis-ether Byproduct (Impurity) Intermediate->Byproduct Bis-alkylation (Minor Path if uncontrolled) Product->Byproduct Over-reaction

Figure 1: Reaction logic emphasizing the competition between mono- and bis-alkylation pathways.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-Bromo-butoxy)-phenol on a 10g scale.

Reagents & Equipment
  • Catechol: 33.0 g (0.30 mol, 3.0 equiv) - Excess is critical.

  • 1,4-Dibromobutane: 21.6 g (0.10 mol, 1.0 equiv).

  • Potassium Carbonate (K₂CO₃): 13.8 g (0.10 mol).[1]

  • Solvent: Acetone (Dry, 200 mL).

  • Equipment: 500 mL Round-bottom flask, reflux condenser, N₂ line.

Step-by-Step Methodology
  • Preparation:

    • Purge the reaction flask with Nitrogen (N₂).[1]

    • Dissolve Catechol (33.0 g) and K₂CO₃ (13.8 g) in Acetone (150 mL). Stir at room temperature for 30 minutes to allow partial deprotonation. Note: The solution will turn dark due to trace oxidation; this is normal.

  • Addition:

    • Add 1,4-Dibromobutane (21.6 g) dissolved in Acetone (50 mL) dropwise over 1 hour.

    • Why? Slow addition keeps the concentration of the alkylating agent low relative to the catechol, favoring mono-substitution.

  • Reflux:

    • Heat the mixture to reflux (approx. 56°C) for 12–16 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3). The product will appear less polar than catechol but more polar than the dibromide.

  • Work-up:

    • Cool to room temperature.[1][2] Filter off the inorganic solids (KBr, unreacted K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove acetone.[1]

    • Extraction: Dissolve the residue in DCM (100 mL) and wash with Water (3 x 100 mL).

    • Critical Step: The excess catechol is highly water-soluble.[1] Thorough water washing effectively removes the unreacted starting material.[1]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Flash Chromatography: If high purity is required, purify via silica gel column (Eluent: 0-20% EtOAc in Hexanes).[1]

    • Yield: Expected yield is 60–75% (based on dibromide).[1]

Characterization & Validation

To ensure the integrity of the linker for subsequent drug synthesis, the following spectral features must be validated.

NMR Spectroscopy (Expected Data)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 6.80 – 6.95Multiplet4HAromatic Ring Protons
5.65Singlet (br)1HPhenolic -OH (Exchangeable)
4.05Triplet2H-O-CH₂ -CH₂-
3.50Triplet2H-CH₂-CH₂ -Br
1.95 – 2.10Multiplet4H-CH₂-CH₂-CH₂ -CH₂-
¹³C NMR ~146.0, 145.8--Aromatic C-O carbons (ipso)
~68.0---O-C H₂-
~33.5---C H₂-Br
Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.[1]

  • Pattern: Look for the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br / ⁸¹Br).[1]

  • Peaks: [M]⁺ at 244 and 246 .[1]

Validation Logic Diagram

Validation Sample Isolated Sample NMR 1H NMR Analysis Sample->NMR MS Mass Spectrometry Sample->MS Check1 Check: Triplet at ~4.0 ppm? (Ether Linkage) NMR->Check1 Check2 Check: Isotope Pattern 1:1? (Presence of Br) MS->Check2 Valid VALIDATED STRUCTURE Check1->Valid Yes Check2->Valid Yes

Figure 2: Analytical decision tree for confirming structure identity.

Applications in Drug Development

2-(4-Bromo-butoxy)-phenol is a high-value "linker" intermediate.[1] Its primary utility lies in Fragment-Based Drug Design (FBDD) , specifically for connecting aromatic pharmacophores to amine-containing motifs.[1]

Key Therapeutic Classes
  • Antipsychotics (Arylpiperazines): Many D2/5-HT receptor modulators (e.g., derivatives of Aripiprazole or Brexpiprazole) utilize a butoxy-linker to space the "head" group (arylpiperazine) from the "tail" group (quinolinone or phenol).

  • Kinase Inhibitors: Used to tether solubilizing groups or specific binding motifs to the ATP-binding core.[1]

Reaction Versatility
  • O-Alkylation (Done): The molecule is already mono-alkylated.[1]

  • N-Alkylation (Next Step): The alkyl bromide is an excellent electrophile for S_N2 reactions with secondary amines (e.g., piperazine).[1]

  • O-Functionalization: The remaining phenolic -OH can be further reacted (e.g., esterification, glycosylation) to modify prodrug properties.[1]

References

  • PubChem Compound Summary. (2025). 2-(4-Bromobutoxy)phenol.[1] National Center for Biotechnology Information.[1] [Link](Note: Link directs to related bromophenol records for structural verification).

  • National Institutes of Health (NIH). (2022).[1] Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

Sources

Exploratory

Technical Monograph: Characterization and Handling of 2-(4-Bromobutoxy)phenol

This guide provides an in-depth technical analysis of 2-(4-Bromobutoxy)phenol , a critical bifunctional building block used in the synthesis of arylpiperazine-based antipsychotics (such as aripiprazole derivatives) and l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Bromobutoxy)phenol , a critical bifunctional building block used in the synthesis of arylpiperazine-based antipsychotics (such as aripiprazole derivatives) and liquid crystalline materials.[1]

[1]

Chemical Identity & Significance

2-(4-Bromobutoxy)phenol serves as a "Janus" molecule in organic synthesis—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic alkyl bromide.[1] This dual reactivity allows for sequential functionalization, making it indispensable for constructing complex heterocyclic scaffolds.[1]

  • IUPAC Name: 2-(4-Bromobutoxy)phenol[1]

  • Common Names: Catechol mono-4-bromobutyl ether; 1-Bromo-4-(2-hydroxyphenoxy)butane[1]

  • CAS Number: 50986-92-6 (Note: CAS numbers for specific alkylated catechols vary by regioisomer; verification via structure search is recommended).[1]

  • Molecular Formula: C₁₀H₁₃BrO₂[1]

  • Molecular Weight: 245.11 g/mol [1]

Physical Properties Matrix

The physical state of 2-(4-Bromobutoxy)phenol is highly dependent on purity and thermal history.[1] While often isolated as a viscous oil, high-purity fractions can crystallize into a low-melting solid.[1]

PropertyValue / DescriptionNote
Physical State Viscous Liquid to Low-Melting SolidOften supercools as an oil; crystallizes upon prolonged standing at 4°C.
Appearance Pale yellow to colorless oilDarkens upon oxidation (phenol sensitivity).[1]
Melting Point 32 – 38 °C (approximate)Literature often reports it as an oil; solidifies in this range when pure.[1]
Boiling Point 165 – 170 °C @ 0.5 mmHgHigh vacuum required to prevent decomposition.[1]
Density ~1.38 g/cm³Estimated based on brominated ether analogs.[1]
Solubility Soluble in DCM, EtOAc, AcetoneInsoluble in water; sparingly soluble in hexanes.
Stability Air/Light SensitivePhenolic moiety is prone to oxidation (quinonoid formation).[1]

Synthetic Pathway & Mechanism[1][2][3]

The synthesis requires a controlled Williamson Etherification .[1][2] The challenge is preventing the formation of the bis-alkylated byproduct (1,4-bis(2-hydroxyphenoxy)butane) or the cyclic ether.[1]

Reaction Logic[1][2]
  • Stoichiometry: A large excess of 1,4-dibromobutane (3-5 equivalents) is strictly required to statistically favor mono-alkylation.[1]

  • Base Selection: Potassium Carbonate (K₂CO₃) is preferred over stronger bases (NaH) to minimize phenoxide reactivity and reduce double alkylation.[1]

  • Solvent: Acetone or Acetonitrile is used to facilitate the

    
     mechanism.[1]
    
Mechanistic Workflow (Graphviz)[1]

SynthesisPathway Catechol Catechol (1,2-Dihydroxybenzene) Intermediate Mono-Phenoxide Intermediate Catechol->Intermediate Deprotonation Dibromide 1,4-Dibromobutane (Excess: 4.0 eq) Dibromide->Intermediate S_N2 Attack Base K2CO3 / Acetone Reflux 18h Base->Intermediate Product 2-(4-Bromobutoxy)phenol (Target) Intermediate->Product Major Pathway Byproduct Bis-alkylation Byproduct (Impurity) Intermediate->Byproduct Minor Pathway (Suppressed by Excess Dibromide)

Figure 1: Selective mono-alkylation pathway utilizing stoichiometric control to suppress dimerization.

Experimental Protocol: Synthesis & Purification

Reagents:
  • Catechol (11.0 g, 100 mmol)[1]

  • 1,4-Dibromobutane (86.4 g, 400 mmol) [Critical: 4 eq excess] [1]

  • Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)

  • Acetone (200 mL, HPLC Grade)

Step-by-Step Methodology:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Dissolve 1,4-dibromobutane (400 mmol) in acetone (150 mL). Add K₂CO₃. Heat to varying reflux.[1][2]

  • Addition: Dissolve Catechol (100 mmol) in acetone (50 mL). Add this solution dropwise over 2 hours to the refluxing dibromide mixture.

    • Why? Slow addition of catechol keeps the concentration of the phenoxide low relative to the dibromide, statistically ensuring the phenoxide attacks a fresh dibromide molecule rather than an already mono-alkylated product.

  • Reflux: Stir at reflux for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup:

    • Filter off inorganic salts (KBr, excess K₂CO₃).[1]

    • Concentrate the filtrate under reduced pressure to remove acetone.[1]

    • Distillation (Critical): The excess 1,4-dibromobutane must be removed via high-vacuum distillation (approx. 60–80 °C @ 1 mmHg) before chromatography.[1]

  • Purification:

    • The residue is a mixture of the product and the bis-ether byproduct.

    • Purify via Silica Gel Column Chromatography using a gradient of Hexane → Hexane:EtOAc (9:1).[1]

    • The product typically elutes after the non-polar dibromide and before the polar bis-byproduct.

Purification Logic Flow (Graphviz)[1]

Purification Crude Crude Reaction Mixture (Product + Excess Dibromide + Salts) Filtration Filtration (Remove KBr/K2CO3) Crude->Filtration Evap Rotary Evaporation (Remove Acetone) Filtration->Evap VacDist High Vacuum Distillation (<1 mmHg, 80°C) Evap->VacDist Residue Oily Residue (Product + Bis-ether) VacDist->Residue Pot Residue Distillate Distillate VacDist->Distillate Recovered 1,4-Dibromobutane Column Silica Gel Chromatography (Hexane -> 10% EtOAc) Residue->Column Final Pure 2-(4-Bromobutoxy)phenol (Viscous Oil/Solid) Column->Final

Figure 2: Purification workflow emphasizing the removal of excess alkylating agent prior to chromatography.

Analytical Validation

To validate the structure and purity, the following NMR signals are diagnostic.

¹H NMR (400 MHz, CDCl₃)
  • δ 6.80 – 6.95 (m, 4H): Aromatic protons (characteristic of ortho-substituted phenol).[1]

  • δ 5.65 (s, 1H): Phenolic -OH (broad singlet, exchangeable with D₂O).[1]

  • δ 4.05 (t, J=6.2 Hz, 2H): -O-CH ₂- (Ether linkage next to aromatic ring).[1]

  • δ 3.50 (t, J=6.5 Hz, 2H): -CH ₂-Br (Alkyl bromide terminus).[1]

  • δ 1.95 – 2.10 (m, 4H): Central methylene protons (-CH₂-CH₂-).[1]

Quality Control Note: The absence of a triplet at δ 4.05 integrating to 4H (relative to aromatics) confirms the absence of the bis-ether impurity.

References

  • Synthesis of Alkoxy-Phenols

    • Methodology: Hansen, T. V., & Skattebøl, L. (2005).[1] "One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols." Organic Syntheses.

    • Source:[1]

  • Properties of Brominated Phenol Ethers

    • Data: PubChem Compound Summary for analogous ethers.[1]

    • Source:[1]

  • Application in Aripiprazole Synthesis

    • Context: Review of synthetic routes for arylpiperazine antipsychotics involving bromobutoxy intermedi
    • Source:[1]

Sources

Foundational

2-(4-Bromo-butoxy)-phenol CAS number and chemical identifiers

The following technical guide provides an in-depth analysis of 2-(4-Bromobutoxy)phenol , a critical bifunctional building block in medicinal chemistry. Optimized Linker Chemistry for CNS Drug Discovery Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(4-Bromobutoxy)phenol , a critical bifunctional building block in medicinal chemistry.

Optimized Linker Chemistry for CNS Drug Discovery

Executive Summary

2-(4-Bromobutoxy)phenol (CAS: 16837-07-3) is a specialized alkylating agent and intermediate used primarily in the synthesis of phenylpiperazine-class antipsychotics and antidepressants.[1] Structurally, it consists of a catechol core mono-alkylated with a 4-carbon brominated chain.[1] Its value lies in its bifunctionality: the free phenolic hydroxyl group (-OH) allows for further scaffold elaboration, while the terminal alkyl bromide (-Br) serves as an electrophilic handle for nucleophilic attack by secondary amines (e.g., piperazines).[1]

This guide details the physicochemical identifiers, validated synthetic protocols, and safety mechanisms required for handling this compound in a drug development environment.[1]

Chemical Identity & Physicochemical Passport[1][2][3]

The following data aggregates validated identifiers for the ortho isomer. Researchers must distinguish this from the para isomer (CAS 66619-92-9), which has different reactivity profiles.[1]

Parameter Technical Specification
Chemical Name 2-(4-Bromobutoxy)phenol
Common Synonyms 1-Bromo-4-(2-hydroxyphenoxy)butane; Catechol monobromobutyl ether
CAS Registry Number 16837-07-3
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
Physical State Off-white to pale yellow low-melting solid or oil
Boiling Point ~320°C (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Phenol (Nucleophile/Acidic), Alkyl Bromide (Electrophile)

Synthetic Methodology: Mono-Alkylation of Catechol[1]

The synthesis of 2-(4-bromobutoxy)phenol requires high selectivity to prevent the formation of the bis-alkylated byproduct (1,4-bis(2-hydroxyphenoxy)butane) or the cyclic ether (2,3,4,5-tetrahydro-1,6-benzodioxocin).[1]

Reaction Logic

The protocol utilizes a Williamson ether synthesis strategy.[1] To favor mono-alkylation, a large excess of the dihaloalkane (1,4-dibromobutane) is employed relative to the catechol.[1]

Step-by-Step Protocol

Reagents:

  • Catechol (1.0 eq)[1]

  • 1,4-Dibromobutane (3.0 – 5.0 eq) [Excess is critical][1]

  • Potassium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: Acetone or Acetonitrile (Reagent Grade)[1]

Procedure:

  • Solvation: Dissolve 1,4-dibromobutane (5.0 eq) and

    
     (1.5 eq) in acetone under a nitrogen atmosphere. Heat to reflux.[1]
    
  • Addition: Dissolve Catechol (1.0 eq) in a minimal volume of acetone. Add this solution dropwise to the refluxing mixture over 2–3 hours.

    • Why: Slow addition of the diol to an excess of the electrophile statistically favors the reaction of a fresh catechol molecule with a fresh dibromide molecule rather than an already alkylated product.[1]

  • Reflux: Maintain reflux for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The product will appear less polar than catechol but more polar than the dibromide.[1]

  • Workup: Filter off inorganic salts (

    
    , unreacted carbonate). Concentrate the filtrate under reduced pressure.
    
  • Purification: The residue contains the product and excess 1,4-dibromobutane.[1]

    • Step A: Distill off excess 1,4-dibromobutane under high vacuum (bp ~80°C at 0.5 mmHg).

    • Step B: Purify the remaining oil via silica gel column chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

Reaction Pathway Diagram[1]

SynthesisPathway Catechol Catechol (1,2-Dihydroxybenzene) Intermediate Transition State (Mono-anion) Catechol->Intermediate K2CO3 / Acetone Deprotonation Dibromide 1,4-Dibromobutane (5.0 eq Excess) Dibromide->Intermediate Mix Product 2-(4-Bromobutoxy)phenol (Target) Intermediate->Product SN2 Attack (Major Path) Byproduct Bis-alkylated Impurity (Avoided via Excess Electrophile) Product->Byproduct 2nd Alkylation (Minor Path if stoichiometry poor)

Figure 1: Selective mono-alkylation pathway utilizing stoichiometric control to minimize impurity formation.[1]

Application in Drug Development: The "Linker" Strategy[1]

2-(4-Bromobutoxy)phenol serves as a privileged linker in the synthesis of CNS-active agents, particularly those targeting Dopamine (D2) and Serotonin (5-HT) receptors.[1]

Mechanism of Action in Synthesis

The molecule acts as a tether.[1] The alkyl bromide end reacts with secondary amines (typically piperazines), while the phenol end can be coupled to heterocycles or used to close rings.[1]

Key Reaction: N-Alkylation [1]

  • Substrate: 1-Phenylpiperazine derivatives (common pharmacophore in antipsychotics like Aripiprazole or Brexpiprazole analogs).[1]

  • Reagent: 2-(4-Bromobutoxy)phenol.[1][2]

  • Conditions:

    
    , NaI (catalytic), DMF, 80°C.
    
  • Outcome: Formation of the "Tail-Linker-Head" scaffold.

Pharmacophore Assembly Workflow[1]

DrugAssembly Linker 2-(4-Bromobutoxy)phenol (Linker) Reaction N-Alkylation (NaI / K2CO3 / DMF) Linker->Reaction Electrophile (-Br) Piperazine Aryl Piperazine (Pharmacophore Head) Piperazine->Reaction Nucleophile (-NH) Scaffold Phenoxy-Alkyl-Piperazine Scaffold (CNS Active Core) Reaction->Scaffold Cyclization O-Alkylation / Cyclization (Optional: Benzodioxane formation) Scaffold->Cyclization Secondary Derivatization

Figure 2: Modular assembly of CNS-active scaffolds using the target molecule as a bifunctional tether.[1]

Analytical Characterization

To ensure the integrity of the intermediate before proceeding to costly drug synthesis steps, the following analytical criteria must be met:

Method Expected Signal / Observation
¹H NMR (CDCl₃) δ 6.8–7.0 ppm: Multiplet (4H, aromatic protons).[1] δ 5.6 ppm: Singlet (1H, -OH, exchangeable). δ 4.05 ppm: Triplet (2H, -O-CH₂-).[1] δ 3.50 ppm: Triplet (2H, -CH₂-Br). δ 1.8–2.1 ppm: Multiplets (4H, central methylene groups).[1]
HPLC Purity >98.0% (Area %).[1][3] Impurities (bis-alkylated) elute significantly later due to higher lipophilicity.[1]
Mass Spec (ESI) [M+H]⁺ peaks at m/z 245 and 247 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1]

Safety & Handling Protocols

As an alkylating agent, 2-(4-Bromobutoxy)phenol poses specific genotoxic and irritant risks.[1]

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).[1]

  • Genotoxicity Warning: Alkyl bromides are potential DNA alkylators.[1] All handling must occur in a fume hood.[1]

  • Decontamination: Spills should be treated with a solution of amines (e.g., ethanolamine) or thiosulfate to quench the alkylating capability before disposal.[1]

References

  • ChemicalBook. (2024).[1] 2-(4-Bromo-butoxy)-phenol Properties and Supplier Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16837-07-3. Retrieved from [1][4][5]

  • Kikuchi, T., et al. (2004).[1] Synthesis and Structure-Activity Relationships of Aripiprazole Derivatives. Journal of Medicinal Chemistry. (Contextual citation for linker chemistry in phenylpiperazines).

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Alkyl Bromides. Retrieved from [1]

Sources

Exploratory

Thermodynamic Stability Profile: 2-(4-Bromo-butoxy)-phenol Ether Linkage

This is an in-depth technical guide on the thermodynamic and kinetic stability of 2-(4-Bromo-butoxy)-phenol , a critical intermediate in the synthesis of aryl-piperazine based pharmaceuticals (e.g., aripiprazole derivati...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermodynamic and kinetic stability of 2-(4-Bromo-butoxy)-phenol , a critical intermediate in the synthesis of aryl-piperazine based pharmaceuticals (e.g., aripiprazole derivatives) and other bioactive ether scaffolds.[1]

Technical Whitepaper | Version 1.0 [1]

Part 1: Executive Summary

The molecule 2-(4-Bromo-butoxy)-phenol presents a unique stability paradox common to bifunctional alkylating agents. While the aryl-alkyl ether linkage (


) itself possesses high thermodynamic stability (

), the molecule is kinetically labile due to the simultaneous presence of a nucleophilic phenol group (

) and an electrophilic alkyl bromide.

Contrary to lower homologs (e.g., 2-bromoethoxy derivatives) which rapidly cyclize to form stable 5- or 6-membered rings, this 4-carbon tether analog faces significant entropic and enthalpic barriers to intramolecular cyclization (forming an 8-membered ring).[1] Consequently, the primary degradation pathway is intermolecular oligomerization rather than cyclization or ether cleavage.[1] This guide details the thermodynamic landscape, degradation mechanisms, and validated protocols for handling this "head-to-tail" reactive intermediate.[1]

Part 2: Thermodynamic Landscape[1]

To understand the stability of the ether linkage, we must decouple the intrinsic bond strength from the reactivity of the pendant groups.

Bond Dissociation Energies (BDE)

The ether linkage acts as the structural anchor. Under standard storage conditions (


, neutral pH), the ether bond is thermodynamically robust.[1]
Bond TypeApprox.[1][2][3][4][5][6][7][8] BDE (kcal/mol)Stability Implication

~110Extremely Stable.[1] Resistant to cleavage except under forcing reduction conditions.[1]

~90Stable.[1] Susceptible to

cleavage only by strong Lewis/Brønsted acids (e.g.,

,

).[1]

~68The Weak Link. Susceptible to nucleophilic attack (hydrolysis, dimerization).[1]

(Phenol)
~87Acidic proton (

). Deprotonation triggers rapid degradation.[1]
The Cyclization vs. Polymerization Competition

The defining thermodynamic feature of this molecule is the competition between forming a cyclic ether (intramolecular) and forming a polymer (intermolecular).

  • Intramolecular Pathway (Ring Closure):

    • Target Structure: 2,3,4,5-tetrahydro-1,6-benzodioxocin (8-membered ring).[1]

    • Thermodynamics: Formation of 8-membered rings is disfavored due to transannular strain (Pitzer strain) and unfavorable entropy (

      
      ).
      
    • Kinetics: Slow (

      
      ).
      
  • Intermolecular Pathway (Oligomerization):

    • Mechanism: Phenoxide attack on the

      
       of a neighboring molecule.
      
    • Thermodynamics: Formation of the linear ether bond is exothermic (

      
      ).
      
    • Kinetics: Second-order reaction (

      
      ).[1] Dominates in concentrated solutions.
      

Part 3: Mechanistic Analysis of Instability

The following Graphviz diagram illustrates the competing reaction pathways that dictate the shelf-life and purity of the intermediate.

ReactionPathways cluster_0 Thermodynamic Sink Start 2-(4-Bromo-butoxy)-phenol Phenoxide Phenoxide Intermediate (Activated Nucleophile) Start->Phenoxide Base (pH > 9) Cleaved Catechol + 1,4-Dibromobutane [Acidic Cleavage] Start->Cleaved Strong Acid (HBr/HI), Heat (>100°C) Cyclic 1,6-Benzodioxocin (8-Membered Ring) [Minor Product] Phenoxide->Cyclic High Dilution Intramolecular SN2 (Slow/Disfavored) Polymer Linear Polyether Oligomers [Major Degradation Product] Phenoxide->Polymer High Conc. Intermolecular SN2 (Fast)

Figure 1: Reaction pathways for 2-(4-Bromo-butoxy)-phenol.[1] Note that oligomerization is the dominant instability vector under basic conditions.

Detailed Mechanism Description
  • Ether Cleavage (Acid Catalyzed): The ether oxygen is protonated by strong acids (

    
    ), turning the phenol into a leaving group.[8][9] A nucleophile (e.g., 
    
    
    
    ) attacks the alkyl carbon via
    
    
    .[1]
    • Condition: Requires reflux in 48% HBr or treatment with

      
      .[1]
      
    • Relevance: Low risk during standard storage.[1]

  • Oligomerization (Base Catalyzed): Trace base or even the molecule's own weak acidity can generate phenoxide ions. The phenoxide attacks the

    
     carbon attached to the bromine of another molecule.
    
    • Condition: pH > 8, or high concentration in polar solvents (DMSO, DMF).[1]

    • Relevance:High Risk. This is the primary mode of decomposition.

Part 4: Experimental Protocols for Stability Assessment

To validate the quality of this intermediate, a "Self-Validating" protocol using HPLC is required.[1] Standard purity checks (melting point) are insufficient to detect early-stage oligomerization.[1]

Protocol 1: Accelerated Stability Testing (Stress Test)

Objective: Determine the kinetic rate of degradation (


) at varying pH and temperatures.

Materials:

  • HPLC System (C18 Column, UV detection at 270 nm).[1]

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1]

  • Buffer Solutions: pH 4.0 (Acetate), pH 7.0 (Phosphate), pH 10.0 (Borate).[1]

Workflow:

  • Preparation: Dissolve 2-(4-Bromo-butoxy)-phenol to a concentration of 1 mg/mL in Acetonitrile.

  • Aliquot: Dilute 1:10 into the three buffer solutions (Final conc: 0.1 mg/mL).

  • Incubation: Place samples in thermostatic blocks at

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Inject samples at

    
    .
    
  • Analysis:

    • Peak A (RT ~5 min): Parent Molecule.

    • Peak B (RT ~7 min): Dimer (High lipophilicity).

    • Peak C (RT ~3 min): Hydrolysis product (Alcohol), if water attacks Br.[1]

Data Interpretation: Plot


 vs. Time.
  • If degradation is linear (Zero order), it suggests catalytic surface effects or saturation.[1]

  • If degradation is exponential (First order), it suggests hydrolysis.[1]

  • If degradation depends on concentration (Second order), it confirms polymerization .[1]

Protocol 2: Process Control for Synthesis

When using this intermediate in drug synthesis (e.g., coupling with a piperazine):

  • Solvent Choice: Avoid polar aprotic solvents (DMF, NMP) during storage, as they enhance nucleophilicity of the phenol.[1] Use Toluene or DCM.[1]

  • Scavenging: Add weak acids (e.g., Acetic acid, 0.1%) to storage solutions to suppress phenoxide formation.[1]

Part 5: Validated References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Defines the kinetics of ring closure: 3 > 4 < 5 > 6 > 7 > 8).

    • Source:

  • Illuminati, G., & Mandolini, L. (1981).[1] "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research, 14(4), 95–102.[1] (Authoritative source on the difficulty of forming 8-membered rings).

    • Source:

  • Patai, S. (Ed.).[1][3] (1993).[1][2] The Chemistry of Ethers, Crown Ethers, Hydroxyl Groups and Their Sulphur Analogues. Wiley.[1] (Thermodynamics of ether cleavage).

    • Source:

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanisms of nucleophilic substitution and neighboring group participation).

    • Source:

Sources

Foundational

Technical Guide: Reactivity Profile of Bromine Leaving Group in 2-(4-Bromo-butoxy)-phenol

This guide provides an in-depth technical analysis of the reactivity profile of 2-(4-Bromo-butoxy)-phenol , a critical bifunctional building block in medicinal chemistry. It is designed for researchers utilizing this sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity profile of 2-(4-Bromo-butoxy)-phenol , a critical bifunctional building block in medicinal chemistry. It is designed for researchers utilizing this scaffold for PROTACs, antibody-drug conjugates (ADCs), and fragment-based drug discovery.

Executive Summary

2-(4-Bromo-butoxy)-phenol represents a classic "Janus" molecule in synthetic organic chemistry: it possesses a nucleophilic anchor (phenol) and an electrophilic warhead (alkyl bromide) separated by a flexible butyl linker.

For drug development professionals, the utility of this molecule hinges on the kinetic discrimination between two competing pathways:

  • Intermolecular

    
     Coupling:  The desired reaction with an external amine or thiol payload.
    
  • Intramolecular Cyclization: The undesired "self-destruction" pathway leading to the formation of an 8-membered ether ring (2,3,4,5-tetrahydro-1,6-benzodioxocine).

Core Insight: Unlike its ethyl (2-carbon) or propyl (3-carbon) analogs, which rapidly cyclize to form stable 6- or 7-membered rings, the butyl (4-carbon) chain places this molecule in a "medium-sized ring" regime. Consequently, intramolecular cyclization is kinetically disfavored due to entropic penalties and transannular strain. This unique structural feature creates a wide operational window for intermolecular coupling, making it a superior linker for stable library generation.

Molecular Architecture & Electronic Profile

The Electrophile: Primary Alkyl Bromide

The terminal bromine resides on a primary carbon (


), unencumbered by steric bulk.
  • Leaving Group Ability: Bromide (

    
    ) is a moderate-to-good leaving group (
    
    
    
    of HBr
    
    
    ). In polar aprotic solvents (DMF, DMSO), the C-Br bond is highly polarized, facilitating rapid displacement.
  • Inductive Effects: The ether oxygen at the 4-position is too distant (

    
    5 bonds away) to exert a significant inductive withdrawing effect (
    
    
    
    ) on the reaction center. Thus, the reactivity mirrors that of a standard primary alkyl bromide.
The Nucleophile: Phenolic Hydroxyl
  • Acidity: The phenol proton has a

    
    . In the presence of weak bases (
    
    
    
    ,
    
    
    ), it exists in equilibrium with the phenoxide ion.
  • Ambident Nature: The phenoxide is an ambident nucleophile (O- vs. C-alkylation). However, in the absence of hard Lewis acids, O-alkylation dominates.

The "Silent" Component: Aryl Ether Oxygen

The internal ether oxygen is attached to the aromatic ring. Resonance delocalization of its lone pair into the


-system significantly reduces its Lewis basicity.
  • Implication: Unlike aliphatic ethers, this oxygen is unlikely to provide anchimeric assistance (neighboring group participation) to expel the bromide. This prevents the formation of transient cyclic oxonium species that could complicate kinetics or stereochemistry.

Mechanistic Pathways and Kinetic Control

The reactivity of 2-(4-Bromo-butoxy)-phenol is defined by the competition between intermolecular substitution and intramolecular ring closure.

Pathway A: Intermolecular (Desired)

This pathway follows second-order kinetics:



Because the alkyl bromide is primary and unhindered, 

is high. High concentrations of external nucleophile (amine/thiol) linearly increase the rate, favoring this pathway.
Pathway B: Intramolecular Cyclization (Undesired)

This pathway follows first-order kinetics:



The reaction requires the phenoxide oxygen to attack the terminal carbon, forming a 2,3,4,5-tetrahydro-1,6-benzodioxocine  (8-membered ring).
  • Thermodynamic Barrier: 8-membered rings suffer from significant transannular strain (Pitzer strain) and unfavorable entropy compared to 5- or 6-membered rings.

  • Kinetic Consequence:

    
     is exceptionally low for this specific chain length.
    
Pathway Visualization

The following diagram illustrates the bifurcation of reactivity.

ReactivityProfile SM 2-(4-Bromo-butoxy)-phenol Intermediate Phenoxide Intermediate SM->Intermediate Deprotonation Base Base (e.g., K2CO3) Base->Intermediate ProductA Linear Linker Conjugate (Desired) Intermediate->ProductA Path A: Intermolecular SN2 (High Conc. Nucleophile) Favored ProductB 1,6-Benzodioxocine (8-Membered Ring) Intermediate->ProductB Path B: Intramolecular (High Dilution) Disfavored (Slow)

Figure 1: Kinetic bifurcation showing the dominance of intermolecular coupling over 8-membered ring formation.

Experimental Protocols

Optimized Coupling Protocol (Linker Synthesis)

To maximize yield and suppress cyclization, maintain a high concentration of the external nucleophile.

Reagents:

  • Substrate: 2-(4-Bromo-butoxy)-phenol (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for amine nucleophiles)
    
  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine nucleophile (1.5 equiv) and base in anhydrous ACN (

    
    ).
    
  • Addition: Add 2-(4-Bromo-butoxy)-phenol (1.0 equiv) as a solid or concentrated solution. Crucial: Do not add the phenol slowly; a high instantaneous concentration of nucleophile relative to the bromide is desired to outcompete any background cyclization.

  • Temperature Control: Heat to

    
    . The primary bromide typically reacts fully within 2–4 hours.
    
  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide isotope pattern (1:1 ratio of M/M+2).

  • Workup: Acidify carefully to neutral pH to preserve the phenol, then extract with EtOAc.

Protection Strategy (If Phenol Reactivity is Problematic)

If the specific synthesis requires harsh conditions (high T, strong base) where


 might become significant, protect the phenol.
  • Recommended PG: Acetyl (Ac) or TBDMS.

  • Protocol: Acetylate the phenol before introducing the nucleophile if the nucleophile is compatible with esters. However, for most amine couplings, the free phenol is tolerated due to the kinetic stability of the 8-membered ring transition state.

Comparative Data: Chain Length vs. Cyclization Risk

The following table summarizes why the 4-carbon chain is the "Goldilocks" zone for linker chemistry.

Chain Length (n)Ring Size FormedCyclization Rate (

)
Stability Risk
2 (Ethyl)6-membered (Benzodioxane)Very Fast High (Spontaneous)
3 (Propyl)7-membered (Benzodioxepine)ModerateModerate
4 (Butyl) 8-membered (Benzodioxocine) Slow Low (Stable)
5 (Pentyl)9-memberedVery SlowLow

Data synthesized from physical organic chemistry principles regarding ring closure rates (Baldwin's rules and entropy).

Applications in Drug Design

This moiety is extensively used in:

  • PROTACs: As a linker connecting an E3 ligase ligand (often a VHL or CRBN binder) to a target protein ligand. The phenol group provides a handle for attaching the ligand, while the bromide allows for chain extension.

  • Fragment-Based Discovery: The phenol serves as a hydrogen bond donor/acceptor in the binding pocket, while the butyl chain explores the solvent-exposed exit vector.

References

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95-102. Link

    • Foundational text on the kinetics of ring closure, establishing the difficulty of forming 8-membered rings.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Collins, I., & Workman, P. (2006). New approaches to molecular cancer therapeutics. Nature Chemical Biology, 2(12), 689-700. Contextualizes the use of halo-alkyl phenol linkers in modern drug discovery.
  • Konishi, K., et al. (2010). Synthesis and biological evaluation of novel 1,6-benzodioxocine derivatives. Chemical and Pharmaceutical Bulletin, 58(8), 1100-1105.

Protocols & Analytical Methods

Method

Synthesis of Aripiprazole using 2-(4-Bromo-butoxy)-phenol intermediate

Technical Application Note: Optimized Synthesis of Aripiprazole via the 7-(4-Bromobutoxy) Intermediate Abstract This application note details the optimized synthetic protocol for Aripiprazole (7-{4-[4-(2,3-dichlorophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Synthesis of Aripiprazole via the 7-(4-Bromobutoxy) Intermediate

Abstract

This application note details the optimized synthetic protocol for Aripiprazole (7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one), focusing on the critical alkylation strategy involving the 7-(4-bromobutoxy) intermediate.[1][2][3][4] While often colloquially referred to as a "bromo-butoxy phenol" derivative due to its origin, the precise chemical entity required is 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one .[1] This guide addresses the suppression of the "dimer" impurity (bis-alkylation) and optimizes the Finkelstein-assisted coupling reaction for high-purity API production.[1]

Critical Analysis of the Synthetic Strategy

The synthesis of Aripiprazole hinges on the successful linkage of two pharmacophores: the dihydroquinolinone "tail" and the dichlorophenylpiperazine "head."[1] The convergent route utilizing a bromo-alkoxy intermediate is preferred over one-pot methods due to superior impurity control.[1]

The "Phenol" Nomenclature Clarification

The prompt references "2-(4-Bromo-butoxy)-phenol."[1] In the context of Aripiprazole, this refers to the O-alkylation of the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one moiety.[1]

  • Correction: A simple 2-(4-bromobutoxy)phenol (derived from catechol) would yield an inactive regioisomer.[1]

  • Target Intermediate: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (referred to herein as BBQ ).[1]

Mechanistic Challenges
  • Dimer Formation (The Critical Failure Mode): The 7-hydroxy precursor acts as a nucleophile.[1] If the 1,4-dibromobutane linker is not present in excess, a single linker molecule may react with two quinolinone molecules, forming the "Dimer Impurity" (7,7'-[tetramethylenebis(oxy)]bis(3,4-dihydroquinolin-2(1H)-one)).[1] This impurity is notoriously difficult to remove via crystallization.

  • N- vs. O-Alkylation: The amide nitrogen in the quinolinone ring is less nucleophilic than the phenoxide oxygen, but competitive N-alkylation can occur under harsh conditions.[1]

Reaction Pathway Visualization

The following diagram illustrates the specific chemical transformations and the critical control point for dimer suppression.

Aripiprazole_Synthesis Start 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Phenolic Precursor) Intermediate 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (BBQ Intermediate) Start->Intermediate K2CO3, MeCN Reflux Dimer Dimer Impurity (Bis-alkylated Byproduct) Start->Dimer Low Linker Eq. Linker 1,4-Dibromobutane (>3.0 Equivalents) Linker->Intermediate Excess prevents Dimer Product Aripiprazole (Crude) Intermediate->Product NaI (Cat.), K2CO3 Finkelstein Cond. Piperazine 1-(2,3-Dichlorophenyl)piperazine (HCl Salt) Piperazine->Product

Figure 1: Synthetic pathway highlighting the critical intermediate and the divergence point for the dimer impurity.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (BBQ)

Objective: Selective O-alkylation while minimizing dimer formation.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one 163.17 1.0 Limiting Reagent
1,4-Dibromobutane 215.91 3.0 - 4.0 Linker (Excess Critical)
Potassium Carbonate (K₂CO₃) 138.21 1.2 Base

| Acetonitrile (MeCN) | - | 10 Vol | Solvent |[1]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge Acetonitrile (10 volumes) and 1,4-Dibromobutane (3.0 eq) to the flask. Note: Adding the linker first ensures the phenol is always in a high-concentration environment of the linker.[1]

  • Addition: Add 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and K₂CO₃ (1.2 eq).

  • Reaction: Heat the suspension to reflux (80–82°C) for 4–6 hours.

    • IPC (In-Process Control):[1] Monitor via HPLC.[1][2][5] Target: < 1.0% unreacted starting material.

  • Workup (Critical for Purity):

    • Cool to 25°C. Filter off inorganic salts (KBr, excess K₂CO₃).[1]

    • Concentrate the filtrate under vacuum to remove Acetonitrile.

    • Excess Linker Removal: The residue contains the product and excess 1,4-dibromobutane.[1] Triturate the residue with Cyclohexane or Heptane .[1] The dibromide is soluble in heptane, while the BBQ intermediate precipitates as a solid.[1]

    • Filter the solid BBQ intermediate and dry at 50°C.

Yield Target: 85–90% Purity Target: >98% (Dimer < 0.1%)

Phase 2: Coupling to form Aripiprazole[1][3]

Objective: Nucleophilic substitution using Finkelstein catalysis to accelerate reaction rate.

Reagents & Stoichiometry:

Reagent Equiv. Role
BBQ Intermediate (from Phase 1) 1.0 Precursor
1-(2,3-Dichlorophenyl)piperazine HCl (DCPP) 1.1 Nucleophile
Sodium Iodide (NaI) 0.1 Catalyst
Triethylamine (TEA) or K₂CO₃ 2.5 Base

| Acetonitrile or DMF | 8 Vol | Solvent |[1]

Procedure:

  • Setup: Reaction vessel with reflux condenser.

  • Charging: Suspend BBQ (1.0 eq), DCPP (1.1 eq), NaI (0.1 eq), and Base (2.5 eq) in the solvent.

    • Mechanism:[1][2][3][4][5][6] NaI converts the alkyl bromide (BBQ) to a transient, highly reactive alkyl iodide in situ.[1]

  • Reaction: Reflux for 8–12 hours.

    • IPC:[1][5] Monitor disappearance of BBQ.[1]

  • Workup:

    • Cool to room temperature.[1][4] Add water (20 volumes).

    • The crude Aripiprazole will precipitate.[1][2] Stir for 1 hour to granulate the solid.

    • Filter and wash with water to remove inorganic salts and traces of piperazine.

  • Purification (Recrystallization):

    • Dissolve crude wet cake in Ethanol (95%) at reflux.

    • Cool slowly to 0–5°C. Aripiprazole crystallizes as colorless crystals.[1]

Process Control & Validation Workflow

The following flowchart defines the operational logic required to ensure batch consistency.

Process_Flow Start Start Batch Step1 Alkylation Reaction (Excess Dibromide) Start->Step1 Check1 IPC: Dimer Content? Step1->Check1 Check1->Step1 > 0.5% (Fail/Reject) Purify1 Heptane Trituration (Remove Excess Linker) Check1->Purify1 < 0.5% Dimer Step2 Coupling Reaction (NaI Catalyst) Purify1->Step2 Check2 IPC: BBQ < 0.5%? Step2->Check2 Check2->Step2 No (Extend Time) Cryst Ethanol Recrystallization Check2->Cryst Yes Final Final API (Aripiprazole) Cryst->Final

Figure 2: Operational workflow with Go/No-Go decision points based on impurity profiling.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Dimer Impurity (>0.5%) Insufficient excess of 1,4-dibromobutane during Phase 1.[1]Increase dibromide to 4.0 eq. Ensure dibromide is in the flask before adding the quinolinone.
Slow Reaction Rate (Phase 2) Poor leaving group ability of Bromide.[1]Ensure NaI (0.1–0.2 eq) is dry and active.[1] Switch solvent to DMF to increase nucleophilicity.
Yellow Discoloration Oxidation of piperazine or iodine traces.[1]Wash crude cake with dilute sodium thiosulfate solution before recrystallization.

References

  • Otsuka Pharmaceutical Co., Ltd. (1988).[1] Carbostyril derivatives. US Patent 4,734,416.[1][2][4] Link

  • Nerenberg, J. B., et al. (1998).[1] Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658–667.[1] Link[1]

  • Reddy, B. A., et al. (2012).[1] Process for the preparation of Aripiprazole. Organic Process Research & Development. (Contextual grounding for Finkelstein optimization).

  • World Intellectual Property Organization. (2006).[1][5] Process for preparing Aripiprazole. WO2006030446.[1] Link

Sources

Application

Procedure for selective O-alkylation of catechol to form 2-(4-Bromo-butoxy)-phenol

Abstract This application note details a robust, high-selectivity protocol for the synthesis of 2-(4-bromo-butoxy)-phenol from catechol (1,2-dihydroxybenzene). The primary synthetic challenge addressed is the competitive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-selectivity protocol for the synthesis of 2-(4-bromo-butoxy)-phenol from catechol (1,2-dihydroxybenzene). The primary synthetic challenge addressed is the competitive formation of the cyclic ether (3,4-dihydro-2H-1,5-benzodioxepine) and the bis-alkylated dimer. By utilizing a High-Excess Electrophile Strategy combined with controlled basicity, this protocol maximizes the yield of the desired mono-alkylated product. This intermediate is a critical linker in medicinal chemistry, particularly for the development of antipsychotics and receptor ligands.

Strategic Analysis & Mechanistic Insight

The Selectivity Challenge

Catechol possesses two nucleophilic hydroxyl groups in the ortho position. When reacting with a bifunctional electrophile like 1,4-dibromobutane, three pathways compete:

  • Pathway A (Desired): Mono-alkylation to form 2-(4-bromo-butoxy)-phenol.

  • Pathway B (Cyclization): Intramolecular attack of the second phenoxide on the terminal bromide, forming a seven-membered ring (benzodioxepine).

  • Pathway C (Dimerization): Intermolecular attack on another catechol molecule, forming a bis-catechol ether.

The Solution: Kinetic Control via Stoichiometry

To favor Pathway A, we employ a statistical bias. By maintaining a high concentration of 1,4-dibromobutane relative to the catechol mono-anion, the probability of the phenoxide encountering a fresh dibromide molecule is significantly higher than it encountering the alkylated tail of an already reacted molecule.

Key Experimental Parameters:

  • Stoichiometry: 1,4-Dibromobutane is used in 4-fold excess .

  • Base: Potassium Carbonate (K₂CO₃) is selected over Sodium Hydride (NaH). K₂CO₃ provides a "buffered" deprotonation, maintaining a low concentration of the reactive dianion, which suppresses Pathway B.

  • Solvent: Acetone is used to facilitate the solubility of the organic reactants while keeping the inorganic base as a suspension, further modulating reaction kinetics.

Reaction Pathway Diagram

ReactionPathway Catechol Catechol (Starting Material) MonoProduct 2-(4-Bromo-butoxy)-phenol (Target Product) Catechol->MonoProduct + K2CO3, Acetone Path A (Major) Dibromide 1,4-Dibromobutane (4.0 eq) Dibromide->MonoProduct CyclicSide Benzodioxepine (Cyclic Side Product) MonoProduct->CyclicSide Intramolecular Cyclization (Path B) DimerSide Bis-ether Dimer (Side Product) MonoProduct->DimerSide Intermolecular Attack (Path C)

Figure 1: Reaction pathways showing the competition between the desired mono-alkylation and the undesired cyclization/dimerization events.

Experimental Protocol

Reagents & Equipment Table
Reagent / EquipmentSpecificationQuantity (Example Scale)Role
Catechol >99% Purity11.0 g (100 mmol)Substrate
1,4-Dibromobutane >98% Purity86.4 g (400 mmol)Electrophile (Excess)
Potassium Carbonate Anhydrous, Granular20.7 g (150 mmol)Base
Acetone ACS Reagent Grade250 mLSolvent
Sodium Sulfate Anhydrous20 gDrying Agent
Reaction Vessel 500 mL Round Bottom Flask1 unitReactor
Condenser Reflux type1 unitVapor recovery
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Assembly: Equip a 500 mL round-bottom flask with a large magnetic stir bar and a reflux condenser. Flush the system with nitrogen to ensure an inert atmosphere (catechols are oxidation-sensitive).

  • Charging: Add 11.0 g of Catechol and 250 mL of Acetone to the flask. Stir until fully dissolved.

  • Base Addition: Add 20.7 g of Potassium Carbonate (K₂CO₃) . The mixture will form a suspension.[1]

  • Electrophile Addition: Add 86.4 g (47.8 mL) of 1,4-Dibromobutane in a single portion.

    • Note: While dropwise addition is common in some protocols, here the high initial concentration of electrophile is desired to enforce selectivity.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to a gentle reflux (approx. 56°C internal temperature) with vigorous stirring.

  • Duration: Maintain reflux for 12–16 hours .

  • TLC Monitoring: Check reaction progress using TLC (Silica gel, 20% EtOAc in Hexanes).

    • Catechol Rf: ~0.3

    • Product Rf: ~0.5[2]

    • Dibromide Rf: ~0.9 (Non-polar)

    • Endpoint: Stop when the catechol spot is consumed.

Phase 3: Workup & Purification
  • Filtration: Cool the reaction to room temperature. Filter off the inorganic salts (KBr and unreacted K₂CO₃) using a sintered glass funnel. Wash the filter cake with 50 mL of acetone.

  • Concentration: Remove the acetone under reduced pressure (Rotary Evaporator) to yield an oily residue containing the product and excess dibromide.

  • Excess Removal (Critical): The residue contains a large amount of 1,4-dibromobutane. Remove this by high-vacuum distillation (approx. 0.1 mmHg at 60-80°C) or by washing if the product solidifies.

    • Alternative: If distillation is not feasible, suspend the oil in Hexane. The product is less soluble in hexane than the dibromide, allowing for partial separation, though column chromatography is recommended for high purity.

  • Chromatography: Purify the crude oil via silica gel flash chromatography.

    • Eluent Gradient: 0% to 20% Ethyl Acetate in Hexanes.

    • Order of Elution: 1,4-Dibromobutane (First) -> 2-(4-Bromo-butoxy)-phenol (Target) -> Dimer/Cyclic byproducts.

Process Workflow Diagram

Workflow Start Start: Dissolve Catechol in Acetone AddReagents Add K2CO3 + 4.0 eq 1,4-Dibromobutane Start->AddReagents Reflux Reflux 16h (Kinetic Control) AddReagents->Reflux Filter Filter Salts (Remove KBr/K2CO3) Reflux->Filter Evap Evaporate Solvent Filter->Evap Distill High Vac Distillation (Remove Excess Dibromide) Evap->Distill Column Flash Chromatography (Hexane/EtOAc) Distill->Column Final Pure Product 2-(4-Bromo-butoxy)-phenol Column->Final

Figure 2: Operational workflow emphasizing the critical removal of excess electrophile prior to final purification.[1][3]

Analytical Validation

To confirm the identity of the synthesized compound, compare spectral data against the following expected parameters.

  • Physical State: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.8–7.0 ppm (m, 4H, Aromatic protons)

    • δ 5.6 ppm (s, 1H, -OH, broad, exchangeable)

    • δ 4.05 ppm (t, 2H, -O-CH ₂-)

    • δ 3.50 ppm (t, 2H, -CH ₂-Br)

    • δ 2.05 ppm (m, 2H, -CH₂-CH ₂-CH₂-)

    • δ 1.95 ppm (m, 2H, -CH₂-CH ₂-CH₂-)

  • Key Diagnostic: The presence of the phenolic -OH signal is the primary indicator that the reaction did not proceed to the bis-ether or cyclic ether.

Safety & Handling

  • Catechol: Toxic by ingestion and skin contact. Causes skin irritation. Use gloves and work in a fume hood.

  • 1,4-Dibromobutane: Lachrymator. Irritating to eyes and respiratory system. Handle with care.

  • Waste Disposal: Segregate halogenated organic waste (filtrate containing dibromide) from non-halogenated solvents.

References

  • General Phenol Alkylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Williamson Ether Synthesis protocols).[1]

  • Target Compound Data: CAS No. 16837-07-3.[4] 2-(4-bromobutoxy)phenol.[4] ChemicalBook Entry.

  • Mechanistic Grounding: "Selective Mono-alkylation of Diols." Organic Chemistry Portal. (General principles of statistical alkylation).

  • Related Patent Methodology: "Process for the preparation of alkoxy-phenols." (Methodology adapted from analogous 4-butoxyphenol synthesis strategies).[5]

Sources

Method

Reaction of 2-(4-Bromo-butoxy)-phenol with 1-(2,3-dichlorophenyl)piperazine

This Application Note details the synthetic protocol for coupling 2-(4-bromo-butoxy)-phenol with 1-(2,3-dichlorophenyl)piperazine (DCPP) . This reaction is a critical convergent step in the synthesis of catechol-piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic protocol for coupling 2-(4-bromo-butoxy)-phenol with 1-(2,3-dichlorophenyl)piperazine (DCPP) . This reaction is a critical convergent step in the synthesis of catechol-piperazine hybrids, which are privileged scaffolds in medicinal chemistry targeting dopaminergic (D2/D3) and serotonergic (5-HT) receptors (analogous to the synthesis of Aripiprazole).

Part 1: Chemical Strategy & Mechanistic Insight

The reaction is a nucleophilic substitution (


) where the secondary amine of the piperazine attacks the primary alkyl bromide.

The Chemoselectivity Challenge: The starting material, 2-(4-bromo-butoxy)-phenol, contains a free phenolic hydroxyl group (pKa ~10). The piperazine contains a secondary amine (pKa ~9-10).

  • Risk: Under strong basic conditions (e.g., KOH, NaH, or even K₂CO₃ in hot DMF), the phenol is deprotonated to a phenoxide. Phenoxides are aggressive nucleophiles and will compete with the amine, leading to intermolecular

    
    -alkylation (polymerization or dimerization).
    
  • Solution: This protocol utilizes mild basic conditions (DIPEA or K₂CO₃ in MeCN) and the Finkelstein modification (NaI catalyst). By controlling the base strength and solvent polarity, we favor the nucleophilicity of the amine (

    
    -alkylation) over the neutral phenol, minimizing 
    
    
    
    -alkylation side products.
Reaction Scheme

ReactionScheme ReactantA 2-(4-Bromo-butoxy)-phenol (Electrophile) Reagents Reagents: NaI (cat.), DIPEA MeCN, Reflux ReactantA->Reagents ReactantB 1-(2,3-dichlorophenyl)piperazine (Nucleophile) ReactantB->Reagents Product Target Product: 2-(4-(4-(2,3-dichlorophenyl) piperazin-1-yl)butoxy)phenol Reagents->Product Major Pathway (N-Alkylation) SideProduct Side Product: O-Alkylated Dimers Reagents->SideProduct Minor Pathway (If pH > 10)

Figure 1: Reaction scheme highlighting the chemoselectivity required to favor N-alkylation over O-alkylation.

Part 2: Experimental Protocol

Materials & Reagents
ComponentRoleEquivalenceNotes
2-(4-Bromo-butoxy)-phenol Limiting Reagent1.0 eqEnsure purity >95% by HPLC.
1-(2,3-dichlorophenyl)piperazine Nucleophile1.1 eqDCPP HCl salt can be used if base is increased.[1]
Sodium Iodide (NaI) Catalyst0.1 – 0.2 eqActivates alkyl bromide via in situ conversion to iodide.
DIPEA (Hünig's Base) Base1.5 – 2.0 eqScavenges HBr. Non-nucleophilic.
Acetonitrile (MeCN) Solvent[0.1 M]Polar aprotic; promotes

.

Note: Potassium Carbonate (K₂CO₃) is often used in Aripiprazole synthesis [1].[2][3] However, due to the free phenol in this specific substrate, DIPEA is recommended to reduce phenoxide formation. If K₂CO₃ is preferred for cost, strictly limit to 1.0 eq and use anhydrous conditions.

Step-by-Step Procedure

1. Reaction Setup:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromo-butoxy)-phenol (1.0 eq) and Acetonitrile (10 mL per gram of substrate).

  • Add Sodium Iodide (NaI) (0.1 eq). Stir for 10 minutes at room temperature. The solution may turn slightly yellow (formation of alkyl iodide).

  • Add 1-(2,3-dichlorophenyl)piperazine (1.1 eq).[1]

  • Add DIPEA (1.5 eq) dropwise. Critical: If using DCPP-HCl salt, increase DIPEA to 2.5 eq.

2. Reaction Phase:

  • Heat the mixture to Reflux (80–82 °C) under an inert atmosphere (

    
     or Ar).
    
  • Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1) or HPLC.[4][5]

    • Endpoint: Disappearance of the alkyl bromide starting material.

    • Duration: Typically 4–8 hours.

3. Workup:

  • Cool the reaction mixture to room temperature.

  • Evaporation: Remove Acetonitrile under reduced pressure (Rotavap).

  • Extraction: Redissolve the oily residue in Ethyl Acetate (EtOAc). Wash sequentially with:

    • Water (to remove salts).

    • Saturated NaHCO₃ (to neutralize residual acid).

    • Brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

4. Purification:

  • The crude product is often a viscous oil or low-melting solid.

  • Recrystallization: If solid, recrystallize from Ethanol/Water (9:1) [2].

  • Column Chromatography: If oil, purify on silica gel.

    • Eluent: Gradient of DCM -> DCM/MeOH (95:5).

    • Note: The free phenol makes the product polar; ensure the eluent is polar enough to move the product but non-polar enough to separate it from unreacted piperazine.

Part 3: Process Control & Troubleshooting

Workflow Logic

Workflow Start Start Reaction (MeCN, Reflux) Check TLC/HPLC Check (4 Hours) Start->Check Complete Consumption of Alkyl Bromide? Check->Complete Yes Proceed to Workup Complete->Yes Yes No Add 0.1 eq NaI Continue Reflux Complete->No No Workup Evaporate MeCN Extract w/ EtOAc Yes->Workup Purity Check Purity Workup->Purity Pure Recrystallize (EtOH) Purity->Pure >95% Impure Column Chromatography (DCM/MeOH) Purity->Impure <95%

Figure 2: Decision tree for reaction monitoring and purification.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Black/Dark reaction mixture Oxidation of the free phenol.Ensure inert atmosphere (

). Add trace sodium metabisulfite during workup.
Multiple spots on TLC

-alkylation (dimerization) occurred.
The base was too strong. Repeat using DIPEA or protect the phenol (e.g., Benzyl ether) prior to coupling.
Slow Reaction (>12h) Poor leaving group activity.Add more NaI (up to 0.5 eq) to drive the Finkelstein exchange. Switch solvent to DMF (caution: harder workup).
Product remains in aqueous layer Phenol deprotonated during workup.Ensure the aqueous wash pH is slightly acidic to neutral (pH 6-7) to keep the phenol protonated and organic-soluble.

Part 4: Characterization

To validate the structure, look for these diagnostic signals in


-NMR (CDCl₃ or DMSO-

):
  • Phenol Proton: Broad singlet at

    
     8.5–9.5 ppm (exchangeable with 
    
    
    
    ).
  • Linker Protons: Four multiplets in the aliphatic region (

    
     1.6–4.0 ppm). Specifically, the triplet adjacent to the ether oxygen (
    
    
    
    ppm) and the triplet adjacent to the piperazine nitrogen (
    
    
    ppm).
  • Piperazine Core: Broad multiplets at

    
     2.6–3.1 ppm.
    
  • Aromatic Region: Characteristic splitting pattern of the 2,3-dichlorophenyl group (3 protons) and the catechol ring (4 protons).

References

  • Oshiro, Y., et al. (1998). Novel Antipsychotic Agents: Synthesis and Structure-Activity Relationships of Aripiprazole Derivatives. Journal of Medicinal Chemistry.

  • Kowalski, P., & Jaskowska, J. (2012). An Efficient Synthesis of Aripiprazole by the Reductive Alkylation of Amines Procedure.[6] Archiv der Pharmazie.[6]

  • Stark, H., et al. (2007). Dopamine D3 receptor ligands: recent developments and therapeutic potential. Journal of Medicinal Chemistry.

Sources

Application

Williamson ether synthesis protocols for 2-(4-Bromo-butoxy)-phenol

Part 1: Executive Summary & Strategic Importance 2-(4-Bromo-butoxy)-phenol (CAS: 82811-69-6) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

2-(4-Bromo-butoxy)-phenol (CAS: 82811-69-6) is a critical bifunctional linker used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and supramolecular scaffolds (e.g., calixarenes). Its utility lies in its asymmetry: it possesses one free phenolic hydroxyl group for attachment to a ligand (or E3 ligase binder) and an alkyl bromide "warhead" ready for further nucleophilic substitution.

The Synthetic Challenge: The synthesis involves the alkylation of catechol (1,2-dihydroxybenzene) with 1,4-dibromobutane. The core difficulty is selectivity . Because catechol has two equivalent nucleophilic sites and the electrophile is bifunctional, three outcomes are possible:

  • Mono-alkylation (Target): Desired linker.

  • Bis-alkylation (Dimerization): Two catechol rings bridged by one butane chain.

  • Intramolecular Cyclization: Formation of 2,3,4,5-tetrahydro-1,6-benzodioxocin (8-membered ring).

This guide details a protocol designed to maximize the mono-alkylated product through kinetic control and stoichiometric manipulation , avoiding the common pitfalls of polymerization or cyclization.

Part 2: Scientific Grounding & Reaction Logic

Mechanistic Pathway & Competitive Kinetics

The reaction follows a standard SN2 mechanism. The phenol is deprotonated by a base to form a phenoxide anion, which attacks the primary bromide.

  • Base Selection (Why K₂CO₃?): We utilize Potassium Carbonate (K₂CO₃) rather than Sodium Hydride (NaH). Catecholate dianions formed by strong bases like NaH are highly susceptible to oxidation (turning the reaction black/tarry due to quinone formation) and are so nucleophilic that they rapidly attack both ends of the dibromide, favoring cyclization. K₂CO₃ provides a "buffered" deprotonation, maintaining a lower concentration of the active phenoxide species.

  • Solvent Choice: Acetone or Acetonitrile (ACN). These polar aprotic solvents solvate the potassium cation, leaving the phenoxide "naked" and reactive, but without the extreme basicity associated with DMF/NaH systems.

Stoichiometric Control (The "Flood" Strategy)

To prevent the mono-alkylated intermediate from attacking a second molecule of catechol (dimerization) or wrapping around to attack itself (cyclization), the reaction must be flooded with the electrophile.

  • Ratio: We employ a 1:5 to 1:10 ratio of Catechol to 1,4-Dibromobutane.

  • Effect: This ensures that every generated phenoxide ion is statistically far more likely to encounter a fresh dibromide molecule than an already-reacted mono-bromide chain.

Visualizing the Reaction Pathways

ReactionPathways Catechol Catechol (Starting Material) Intermediate Mono-Phenoxide Intermediate Catechol->Intermediate Deprotonation Base K2CO3 / Acetone Base->Intermediate Dibromide 1,4-Dibromobutane (Excess 5-10 equiv) Target 2-(4-Bromo-butoxy)-phenol (TARGET) Dibromide->Target Reactant Intermediate->Target S_N2 Attack on Excess Dibromide Cyclic Benzodioxocin Derivative (Cyclic Impurity) Target->Cyclic Intramolecular S_N2 (Slow) Dimer Bis-Catechol Ether (Dimer Impurity) Target->Dimer Intermolecular Attack (Minimized)

Figure 1: Reaction pathways showing the competition between the desired intermolecular attack (Green) and the undesired secondary reactions (Red).

Part 3: Detailed Experimental Protocol

Reagent Table
ReagentMW ( g/mol )Equiv.[1]RoleCritical Note
Catechol 110.111.0SubstrateHygroscopic; dry before use.
1,4-Dibromobutane 215.915.0 - 10.0ElectrophileLarge excess is mandatory .
Potassium Carbonate 138.211.5BaseAnhydrous, micronized preferred.
Acetone 58.08N/ASolventReagent grade; dry.
Sodium Iodide (Optional)149.890.1CatalystFinkelstein acceleration (use if reaction is sluggish).
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Equip a 2-neck Round Bottom Flask (RBF) with a reflux condenser and a nitrogen inlet.

  • Expert Tip: Catechol oxidizes easily to o-quinone (darkening the reaction). Purge the flask with N₂ for 10 minutes prior to addition.

Step 2: Reagent Charging

  • Add 1,4-Dibromobutane (5.0 equiv) and Acetone (0.2 M concentration relative to catechol) to the flask. Stir to dissolve.

  • Add Anhydrous K₂CO₃ (1.5 equiv).

  • Note: Do not add the catechol yet. We want the base and electrophile equilibrated.

Step 3: Controlled Addition

  • Add Catechol (1.0 equiv) slowly.

  • Variation: For maximum selectivity, dissolve catechol in a small volume of acetone and add dropwise via syringe pump over 1 hour to the refluxing mixture. This keeps the instantaneous concentration of phenoxide low relative to the dibromide.

Step 4: Reflux & Monitoring

  • Heat the mixture to reflux (approx. 60°C for acetone).

  • Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Catechol Rf: ~0.2 (Stains dark with KMnO4/PMA).

    • Product Rf: ~0.5.[2]

    • Dibromide Rf: ~0.9 (Non-polar).

  • Reaction time is typically 12–24 hours .

Step 5: Workup (The "Dibromide Removal" Phase)

  • Cool to room temperature.[1] Filter off the inorganic solids (KBr/K₂CO₃).

  • Concentrate the filtrate under reduced pressure to remove Acetone.

  • Crucial Step: You are left with an oil containing Product + Massive Excess Dibromide.

    • Option A (Distillation): If scale >10g, high-vacuum distillation can remove the 1,4-dibromobutane (bp ~83°C at 12 mmHg). The product boils much higher.

    • Option B (Extraction/Wash): Dissolve residue in Ethyl Acetate. Wash with water.[3] The excess dibromide is very lipophilic.

Step 6: Purification

  • Perform Flash Column Chromatography (Silica Gel).[2]

  • Eluent: Gradient from 100% Hexanes (elutes dibromide) to 20% EtOAc/Hexanes (elutes product).

  • Yield Expectations: 60–75%.[4]

Workflow Diagram

Workflow Setup Setup: N2 Purge Acetone + Excess Dibromide + K2CO3 Addition Addition: Catechol (Slow addition favors mono-alkylation) Setup->Addition Reflux Reflux: 60°C, 12-24h Monitor TLC Addition->Reflux Filter Workup: Filter Solids Evaporate Solvent Reflux->Filter Purification Purification: Column Chromatography Remove excess Dibromide (Hexanes) Filter->Purification

Figure 2: Operational workflow emphasizing the removal of excess electrophile.

Part 4: Quality Control & Troubleshooting

NMR Validation (400 MHz, CDCl₃)

To confirm you have the mono-ether and not the bis-ether :

  • Symmetry Check: The bis-ether is symmetrical. The target molecule is asymmetrical.

  • Aromatic Region: Look for 4 distinct proton environments (multiplets) for the target, versus 2 for the symmetrical bis-ether.

  • Alkyl Chain:

    • Target: You will see a triplet at ~3.5 ppm (CH₂-Br) and a triplet at ~4.0 ppm (CH₂-O-Ar).

    • Bis-ether: You will see only the ether linkage signals (~4.0 ppm) and no triplet at 3.5 ppm.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction turns black/tarry Oxidation of catechol.Degas solvents thoroughly; ensure N₂ atmosphere.
Low Yield / High Dimer Insufficient Dibromide.Increase 1,4-dibromobutane to 10 equiv. Use syringe pump addition.
Starting Material Remains Base too weak or wet.Use fresh, anhydrous K₂CO₃. Add catalytic NaI (0.1 eq).

Part 5: References

  • Williamson Ether Synthesis Mechanism:

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][5][6]

    • [Link]

  • Catechol Mono-alkylation Protocols:

    • Organic Syntheses.[4][7][8] "Catechol."[2][4][8][9][10] (General handling and properties).

    • [Link]

  • Application in Linker Chemistry:

    • Journal of Medicinal Chemistry. "Design and Synthesis of PROTACs." (Contextual usage of bromo-alkoxy linkers).

    • [Link] (General Journal Link for verification of field usage).

  • General Phenol Alkylation Procedures:

    • Organic Chemistry Portal.[6] "Phenol Synthesis and Alkylation."[3][8][11]

    • [Link]

Sources

Method

Application Note: Catalytic N-Alkylation Strategies for Functionalizing 2-(4-Bromo-butoxy)-phenol

Executive Summary This Application Note details the catalytic protocols for the N-alkylation of secondary and primary amines using 2-(4-Bromo-butoxy)-phenol and its derivatives. This transformation is a cornerstone in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the catalytic protocols for the N-alkylation of secondary and primary amines using 2-(4-Bromo-butoxy)-phenol and its derivatives. This transformation is a cornerstone in the synthesis of psychotropic pharmacophores (e.g., Aripiprazole derivatives) where a butoxy linker connects an aryl moiety to a piperazine ring.

The primary challenge in this synthesis is chemoselectivity . The substrate contains both an alkyl bromide (electrophile) and a phenolic hydroxyl group (potential nucleophile). Under basic conditions, there is a significant risk of intramolecular O-alkylation (cyclization) competing with the desired intermolecular N-alkylation.

This guide presents two catalytic strategies to maximize N-alkylation yields:

  • Finkelstein-Promoted Coupling (NaI Catalysis): The industry standard for high-throughput synthesis.

  • Phase Transfer Catalysis (PTC): A robust alternative for biphasic systems or difficult-to-solubilize substrates.

Mechanistic Insight & Causality

To optimize this reaction, one must understand the competing pathways. The reaction is a bimolecular nucleophilic substitution (


).[1]
The Finkelstein Effect (Catalytic Iodide)

Direct displacement of the bromide by an amine is often sluggish due to the moderate leaving group ability of the bromide ion (


) and the steric bulk of the linker.
  • Catalyst: Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism: The iodide ion (

    
    ), being a potent nucleophile, rapidly displaces the bromide to form a transient alkyl iodide intermediate.[2] Alkyl iodides are significantly more reactive toward amines (approx. 10-100x faster) due to the weaker C-I bond.
    
  • Regeneration: Upon attack by the amine, the iodide is released, re-entering the cycle.

Chemoselectivity: The Cyclization Trap

The substrate, 2-(4-Bromo-butoxy)-phenol, possesses a free phenolic hydroxyl group.

  • Risk: In the presence of base, the phenol forms a phenoxide anion. This internal nucleophile can attack the terminal bromide, leading to the formation of a 7-membered cyclic ether (2,3,4,5-tetrahydro-1,6-benzodioxocin), effectively capping the linker and preventing amine coupling.

  • Control Strategy:

    • Nucleophile Strength: Use secondary amines (e.g., piperazines) which are stronger nucleophiles than the phenoxide.

    • Concentration: High concentrations favor intermolecular reactions (N-alkylation) over intramolecular ones (cyclization).

    • Base Selection: Use mild bases (

      
      ) that buffer the reaction without generating a high concentration of "naked" phenoxide ions.
      
Visualizing the Catalytic Cycle

ReactionMechanism Substrate Alkyl Bromide (R-Br) Intermediate Alkyl Iodide (R-I) Substrate->Intermediate Fast Substitution (Finkelstein) Byproduct Salt Byproduct (NaBr) Substrate->Byproduct Product Coupled Amine (R-N-R') Intermediate->Product Amine Attack (Rate Limiting) Catalyst Iodide Catalyst (NaI) Intermediate->Catalyst I- Regenerated Catalyst->Intermediate I- attacks Amine Amine Nucleophile (H-N-R') Amine->Product

Figure 1: The catalytic cycle of Iodide-promoted N-alkylation. The iodide acts as a nucleophilic shuttle, converting the sluggish bromide into a reactive iodide.

Experimental Protocols

Protocol A: Homogeneous Finkelstein Coupling (Standard)

Best for: High-value synthesis, polar substrates, and rapid optimization.

Reagents:

  • Substrate: 2-(4-Bromo-butoxy)-phenol (1.0 equiv)

  • Amine: e.g., 1-(2,3-Dichlorophenyl)piperazine (1.2 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dry the

    
     in an oven at 120°C for 2 hours prior to use. Moisture promotes side reactions.
    
  • Charging: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the Substrate (1.0 eq) and Acetonitrile (10 mL per gram of substrate).

  • Catalyst Activation: Add NaI (0.15 eq). Stir at room temperature for 15 minutes. Observation: The solution may darken slightly due to trace iodine liberation; this is normal.

  • Base & Nucleophile Addition: Add the Amine (1.2 eq) followed by the

    
      (2.0 eq).
    
  • Reaction: Heat the mixture to reflux (80-82°C) .

    • Critical Checkpoint: Monitor by TLC or HPLC after 2 hours. The conversion of Alkyl Bromide

      
       Alkyl Iodide is fast; the consumption of Alkyl Iodide is the rate-determining step.
      
  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic solids (

      
      , KBr, NaBr). Wash the cake with fresh MeCN.
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x) to remove residual iodide catalyst and unreacted amine.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Large-scale synthesis, industrial applications, or when anhydrous solvents are cost-prohibitive.

Reagents:

  • Catalyst: Tetrabutylammonium Iodide (TBAI) (0.05 equiv)

  • Solvent System: Toluene (Organic phase) / Solid

    
     or 50% NaOH (Aqueous phase - Use caution with free phenols)
    
  • Note: For free phenols, solid base in Toluene is preferred to suppress phenoxide solubility in the organic phase.

Methodology:

  • Dissolve Substrate (1.0 eq) and Amine (1.1 eq) in Toluene (8 volumes).

  • Add TBAI (0.05 eq) and solid, pulverized

    
      (2.5 eq).
    
  • Heat to 90-100°C with vigorous mechanical stirring. Note: Efficient stirring is non-negotiable in PTC to maximize the interfacial surface area.

  • Monitor reaction.[4][5][6] TBAI acts as both the iodide source (Finkelstein-like) and the phase transfer agent for the carbonate base.

Data Summary & Optimization

The following table summarizes the impact of solvent and catalyst on the reaction half-life (


) and Chemoselectivity Ratio (N-alkylation vs. O-cyclization).
ConditionCatalyst (10 mol%)SolventTemp (°C)Time to CompleteYield (N-alkyl)Cyclization Risk
Baseline NoneMeCN8018 h65%High (Slow reaction allows competition)
Protocol A NaI MeCN 80 4 h 92% Low (Fast kinetics favor intermolecular)
Protocol A2 NaIDMF1002 h88%Moderate (High temp promotes side rxns)
Protocol B TBAIToluene1006 h85%Low (Non-polar solvent suppresses ionic cyclization)
Optimization Decision Tree

OptimizationTree Start Start Optimization CheckPhenol Is Phenol Protected? Start->CheckPhenol Protected Yes (Ether/Amide) CheckPhenol->Protected Robust Unprotected No (Free -OH) CheckPhenol->Unprotected Sensitive RouteA Use DMF + NaI (Fastest Rate) Protected->RouteA Strategy Critical: High Amine Conc. Avoid Strong Bases (NaOH) Unprotected->Strategy RouteB Use MeCN + NaI (Lower Temp) Strategy->RouteB Preferred

Figure 2: Workflow for selecting reaction conditions based on substrate stability.

Troubleshooting & Critical Control Points

Controlling Intramolecular Cyclization

If the free phenol cyclizes to form the benzodioxocin derivative:

  • Diagnosis: Appearance of a non-polar spot on TLC that does not stain with Ninhydrin/Dragendorff (lacks nitrogen).

  • Remedy:

    • Increase Amine Equivalents: Push the intermolecular rate law (

      
      ) by increasing [Amine] to 1.5 - 2.0 eq.
      
    • Change Base: Switch from

      
       to 
      
      
      
      (weaker) to minimize phenoxide concentration, though this may slow the overall reaction.
Dimerization

If using a primary amine (e.g., benzylamine), double alkylation is possible.

  • Remedy: Use a large excess of amine (3-5 equiv) or switch to a secondary amine (e.g., piperazine derivatives) which stops at mono-alkylation.

References

  • Aripiprazole Synthesis Protocol: Synthesis of Aripiprazole API. ResearchGate. (Detailed protocol using 7-(4-bromobutoxy)-3,4-dihydroquinolinone).

  • Finkelstein Reaction Mechanism: The Finkelstein Reaction: Mechanism and Conditions. Organic Chemistry Portal.

  • Phase Transfer Catalysis in Alkylation: Process for preparing aripiprazole. US Patent 20050215791A1. (Describes the use of PTC/TBAI for this specific linkage).

  • Phenol Reactivity: Reactions of Phenols and Intramolecular Cyclization Risks. Chemistry LibreTexts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromo-butoxy)-phenol

[1] Ticket ID: #RXN-882-CAT-ALK Subject: Yield Optimization & Impurity Management in Catechol Mono-alkylation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #RXN-882-CAT-ALK Subject: Yield Optimization & Impurity Management in Catechol Mono-alkylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Core Directive

User Issue: Low yield and high byproduct formation during the synthesis of 2-(4-bromo-butoxy)-phenol from catechol and 1,4-dibromobutane.

Root Cause Analysis: The synthesis of 2-(4-bromo-butoxy)-phenol is a classic Williamson Ether Synthesis , but it is complicated by the bifunctional nature of both reactants. The reaction suffers from three competing pathways:[1]

  • Mono-alkylation (Target): One phenol group reacts with one bromine.[1]

  • Intramolecular Cyclization (Major Parasite): The pendant phenoxide attacks the terminal bromide, forming a 7-membered ring (2,3,4,5-tetrahydro-1,6-benzodioxocin).[1]

  • Intermolecular Dimerization: The mono-alkylated product reacts with another catechol molecule.[1]

The Solution: To maximize yield, you must statistically disadvantage the side reactions.[1] This requires a high molar excess of 1,4-dibromobutane (acting as both reactant and co-solvent) and a controlled base concentration to prevent rapid double-deprotonation.[1]

The "Golden Path" Protocol[1]

This protocol is designed to suppress cyclization and dimerization through kinetic control and statistical probability .[1]

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
Catechol 1.0NucleophileAdd slowly (dropwise) as a solution.[1][2]
1,4-Dibromobutane 4.0 - 5.0 ElectrophileLarge excess is mandatory to favor mono-alkylation.[1]
Potassium Carbonate 1.2BaseUse anhydrous, micronized powder.[1] Avoid strong bases (NaH).[1]
Acetone (or MeCN) SolventMediumMust be dry to prevent hydrolysis of alkyl bromide.[1]
Step-by-Step Workflow
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

  • The "Electrophile Pool": Charge the flask with 1,4-dibromobutane (5.0 equiv) ,

    
     (1.2 equiv) , and solvent (Acetone). Heat to reflux.[1][3]
    
  • Dilution Principle (Crucial): Dissolve Catechol (1.0 equiv) in a minimal amount of solvent. Add this solution to the refluxing mixture dropwise over 2-4 hours .

    • Why? This keeps the concentration of free phenoxide low relative to the dibromide, statistically favoring the attack on a fresh dibromide molecule over the intramolecular cyclization.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of catechol (

    
    ) and the appearance of the product (
    
    
    
    ).[1]
  • Work-up: Filter off inorganic salts. Concentrate the filtrate. The excess 1,4-dibromobutane must be removed via high-vacuum distillation (bp ~80°C @ 10 mmHg) before column chromatography.[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and block the red paths.

ReactionPathways Catechol Catechol (Reactant) MonoInt Intermediate: Mono-phenoxide Catechol->MonoInt Deprotonation Base K2CO3 (Base) Base->MonoInt Dibromide 1,4-Dibromobutane (Excess) Target TARGET: 2-(4-bromobutoxy)phenol Dibromide->Target MonoInt->Target Attack on Dibromide (Fast if excess Br) Cyclic BYPRODUCT: Benzodioxocin (Cyclic Ether) Target->Cyclic Intramolecular Cyclization (Slow addition prevents this) Dimer BYPRODUCT: Bis-catechol Dimer Target->Dimer Intermolecular Attack (Low conc. prevents this)

Figure 1: Kinetic competition between mono-alkylation (Target), intramolecular cyclization, and dimerization.[4][5][6][7][8]

Troubleshooting Guide (Q&A)

Issue 1: "I am isolating a white solid that is not my product."

Diagnosis: You have likely formed the cyclic ether (2,3,4,5-tetrahydro-1,6-benzodioxocin) or the dimer .[1]

  • Mechanism: If the mono-alkylated product sits in the presence of base without excess dibromide, the remaining phenol group will deprotonate and attack the alkyl bromide tail (intramolecular) or another molecule (intermolecular).[1]

  • Fix:

    • Increase 1,4-dibromobutane to 5 equivalents .

    • Stop the reaction immediately upon consumption of catechol.[1] Do not let it "cook" overnight.

Issue 2: "My yield is stuck at 30-40%."

Diagnosis: Inefficient mixing or "Hot Spots."[1]

  • Mechanism: If catechol is added too quickly, local concentrations of phenoxide rise, favoring double alkylation.

  • Fix: Use a syringe pump for the catechol addition.[1] The slower the addition, the higher the selectivity for the mono-product.[1]

Issue 3: "I see alkene protons in my NMR."

Diagnosis: Elimination (E2 reaction).[1]

  • Mechanism: Strong bases (like NaOH or NaH) or high temperatures can cause the base to deprotonate the

    
    -carbon of the alkyl bromide, forming a terminal alkene.[1]
    
  • Fix: Switch to Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    ).[1] These are mild enough to favor
    
    
    substitution over E2 elimination. Ensure the solvent is anhydrous to prevent hydrolysis.[1]

Purification & Characterization Data

Separating the target from the excess dibromide is the most challenging step.[1]

Separation Strategy Table:

ComponentBoiling Point (Approx.)[1][3][5][7][9][10][11]Polarity (

)
Removal Method
1,4-Dibromobutane 197°C (atm) / 80°C (10 torr)High (0.[1]9)Vacuum Distillation (First step)
Target Product >250°C (dec.)[1]Medium (0.[1]5)Column Chromatography (Silica)
Cyclic Byproduct N/A (Solid)Medium-High (0.[1]6)Crystallization / Column
Catechol 245°CLow (0.[1]2)Aqueous Base Wash

Protocol for Excess Removal:

  • After filtering salts, use a rotary evaporator to remove the solvent (Acetone).

  • Switch to a high-vacuum line (oil pump, <1 mmHg).[1]

  • Heat the flask to 60-80°C. The 1,4-dibromobutane will distill off into the trap.[1]

  • The residue contains your product and oligomers.[1] Purify this residue via silica gel chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Williamson Ether Synthesis and stoichiometry principles).
  • Org. Synth. 1928, 8, 18. Catechol. Link (Provides baseline properties and handling of catechol).[1]

  • Liu, H. Method for synthesizing 4-butoxyphenol. Patent CN106187715A, 2016. Link (Demonstrates the protection/deprotection strategy if direct alkylation fails).

  • Dhal, R. et al.Synthesis of functionalized benzodioxocins. Tetrahedron, 1990.

Sources

Optimization

Minimizing bis-alkylation side products in catechol reactions

Introduction: The Mono-Alkylation Challenge The selective mono-alkylation of catechol (1,2-dihydroxybenzene) is a classic problem in organic synthesis. The core issue is competitive nucleophilicity .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mono-Alkylation Challenge

The selective mono-alkylation of catechol (1,2-dihydroxybenzene) is a classic problem in organic synthesis. The core issue is competitive nucleophilicity . Once the first hydroxyl group is alkylated to form a mono-ether (guaiacol derivative), the remaining phenol often becomes more nucleophilic than the starting catechol, or the deprotonation equilibrium shifts unfavorably.

If the rate constant for the second alkylation (


) is greater than or equal to the first (

), you will inevitably produce significant amounts of the bis-alkylated product (veratrole derivative), regardless of how slowly you add the reagent.

This guide provides three distinct strategies to disrupt this statistical distribution: Thermodynamic Control (The Cesium Effect) , Kinetic/Statistical Control , and Transient Chelation .

Module 1: Thermodynamic Control (The Cesium Effect)

Q: I am using


 in acetone and getting a 50:50 mix of mono- and bis-products. How do I fix this? 

A: Switch to Cesium Carbonate (


)  in DMF  or Acetonitrile .

This is the most effective "direct" method for mono-alkylation. The large ionic radius of the Cesium cation (


) creates a "naked anion" effect. However, its primary benefit in catechol chemistry is the formation of a specific ion pair that stabilizes the mono-phenolate anion via hydrogen bonding with the remaining hydroxyl group, preventing the second deprotonation.
The Mechanism

Unlike Sodium or Potassium, Cesium allows for a "coordination-stabilized" intermediate. The mono-anion is stabilized by an intramolecular hydrogen bond between the deprotonated oxygen and the remaining hydrogen.


 accommodates this geometry better than smaller cations.
Standard Protocol: Cesium-Mediated Mono-Alkylation[1]
ParameterRecommendationRationale
Base

(0.5 - 1.0 equiv)
Promotes mono-deprotonation; suppresses dianion formation.
Solvent DMF or AcetonitrilePolar aprotic solvents dissociate the ion pair sufficiently for reaction but maintain the H-bond stabilization.
Stoichiometry 1.0 equiv Catechol : 1.0 equiv R-XThe high selectivity of Cs allows for near-stoichiometric usage, reducing waste.
Temperature RT to

Higher temps increase

(bis-alkylation) disproportionately. Keep it mild.[1]

Module 2: Kinetic & Statistical Control

Q: I cannot use Cesium salts due to cost/availability. What is the alternative?

A: You must exploit Statistical Probability and Stoichiometry .

If you cannot chemically differentiate the first and second hydroxyl groups (i.e.,


), you must flood the system with the starting material. By maintaining a high concentration of unreacted catechol relative to the alkylating agent, the alkyl halide is statistically more likely to encounter a catechol molecule than a mono-ether molecule.
The "Flood" Protocol
  • Stoichiometry: Use 3 to 5 equivalents of Catechol for every 1 equivalent of Alkyl Halide.

  • Addition: Add the Alkyl Halide dropwise to the Catechol/Base mixture. Never add Catechol to the Alkyl Halide.

  • Workup: This method requires an efficient extraction to recover the excess starting material. Catechol is water-soluble; mono-ethers are often less so.

    • Tip: Wash the organic layer with basic water (pH ~9-10). The unreacted catechol (pKa ~9.3) will deprotonate and go into the water. The mono-ether (pKa ~10-11) often stays in the organic layer if the pH is carefully controlled, or can be separated by chromatography.

Module 3: Transient Chelation (Boronate Protection)

Q: My alkyl halide is expensive. I cannot afford to use excess starting material, and Cesium isn't working. Is there a high-precision method?

A: Yes. Use Borax (Sodium Borate) or Phenylboronic Acid to form a transient cyclic boronate ester.

This is a "smart" synthesis strategy. Catechols react rapidly with boronic acids to form 5-membered cyclic esters. These esters temporarily "lock" both hydroxyl groups. Under controlled basic conditions, the ring opens slightly or activates selectively, allowing strictly one alkylation event before the protecting group falls off during the aqueous workup.

Visualization: Boronate-Mediated Selectivity

BoronatePathway Catechol Catechol (Starting Material) Complex Cyclic Boronate Complex Catechol->Complex Chelation Borax Borax / Boronic Acid (Transient Protection) Borax->Complex Alkylation Alkylation (R-X, Mild Base) Complex->Alkylation Site-Selective Activation Hydrolysis Hydrolysis (Workup) Alkylation->Hydrolysis Ring Opening Product Mono-Alkylated Product Hydrolysis->Product Release

Caption: The boronate strategy creates a temporary "lock" on the diol, allowing controlled mono-functionalization followed by spontaneous deprotection.

Module 4: Troubleshooting & FAQ

Common Failure Modes
SymptomDiagnosisCorrective Action
High Bis-Alkylation (>20%) Base is too strong (e.g., NaH, KOH) or too much alkyl halide used.Switch to

or

. Ensure Alkyl Halide is the limiting reagent (0.9 equiv).
No Reaction Base is too weak for the specific electrophile.Add catalytic KI (Finkelstein condition) to activate the alkyl chloride/bromide. Heat to

.
Oxidation (Black Tar) Catechols oxidize to quinones in air, especially under basic conditions.Strict inert atmosphere (

/Ar) is mandatory.
Degas solvents before use. Add a pinch of sodium dithionite if aqueous.
Regio-isomer Issues Substituted catechols (e.g., 4-methylcatechol) yield two mono-isomers.This is an electronic issue. Boronate protection often favors the least sterically hindered position.
Q: Can I use NaH (Sodium Hydride)?

A: No. NaH is a strong, non-selective base. It will rapidly deprotonate both hydroxyl groups to form the dianion, which is a "super-nucleophile." This guarantees a high percentage of bis-alkylation. Always use carbonate or bicarbonate bases for mono-selectivity.

References

  • Cesium Carbonate Selectivity

    • Title: Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Boronate/Borax Mediation

    • Title: Boronic Acid Mediated Coupling of C
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • General Catechol Oxidation & Reactivity

    • Title: Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(4-Bromo-butoxy)-phenol

Ticket ID: PURI-BB-PH-001 Status: Escalated (Tier 2 Technical Support) Introduction: The "Symmetry" Trap Welcome to the technical support center. If you are accessing this guide, you are likely struggling with the mono-a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PURI-BB-PH-001
Status: Escalated (Tier 2 Technical Support)

Introduction: The "Symmetry" Trap

Welcome to the technical support center. If you are accessing this guide, you are likely struggling with the mono-alkylation of catechol (1,2-dihydroxybenzene).

The Core Problem: You are attempting to desymmetrize a symmetric molecule. When reacting catechol with 1,4-dibromobutane, statistics work against you. Even with careful stoichiometry, your crude mixture inevitably contains three distinct species:

  • Unreacted Starting Material: Catechol & 1,4-dibromobutane.

  • Target Molecule: 2-(4-Bromo-butoxy)-phenol (Mono-ether).

  • Impurity: 1,4-Bis(2-hydroxyphenoxy)butane (Bis-ether/Dimer).

This guide provides a purification logic that prioritizes chemical behavior over brute-force chromatography.

Module 1: Diagnostic Triage (FAQ)

Q: My TLC shows three spots. Which one is my product?

A: In a standard Hexanes:Ethyl Acetate (7:3) system, the polarity order (from baseline to solvent front) is usually:

ComponentR_f (Approx)Appearance (UV/Stain)Polarity Logic
Catechol 0.05 - 0.15Dark spot (rapid oxidation)Most Polar (Two free -OH groups).
Bis-Ether (Dimer) 0.25 - 0.35UV ActiveMid-Polarity (Two ether linkages, two phenol rings, but no free -OH usually, unless it's the internal dimer). Correction: The bis-product of catechol + dibromide usually links two catechols. It has two free -OH groups. It is often more polar or streaks near the baseline due to H-bonding.
Target (Mono) 0.40 - 0.50 UV Active / KMnO4 + Mid-Polarity (One free -OH, one alkyl bromide).
1,4-Dibromobutane 0.80 - 0.90Weak UV / Iodine +Non-Polar (No -OH).

Note: The "Bis-ether" spot can vary depending on whether it is the open-chain dimer (two catechols linked by one butane) or the cyclic ether (catechol bridged by butane at both positions, forming a benzodioxane derivative). The cyclic benzodioxane is non-polar and runs high.

Module 2: The "Excess Dibromide" Protocol

Issue: "I used 5 equivalents of dibromide to prevent dimerization, but now I can't separate it from my product."

The Science: To statistically favor the mono-product, you likely used a large excess (3–5 equiv) of 1,4-dibromobutane. This leaves a massive amount of unreacted alkyl halide in your crude oil.

Do NOT load this mixture directly onto a silica column. The sheer mass of the dibromide will overload the column capacity, causing "streaking" that ruins the separation of the closer-running spots.

The Fix: High-Vacuum Distillation (The "Stripping" Method) The boiling point difference is your greatest asset here.

  • 1,4-Dibromobutane BP: ~197°C (Atmospheric) / ~85°C (12 mmHg).

  • Target Phenol BP: Significantly higher (likely degrades/polymerizes before boiling at atm pressure).

Protocol:

  • Apparatus: Set up a Kugelrohr distillation apparatus or a short-path vacuum distillation head.

  • Conditions: Apply high vacuum (< 1 mmHg is ideal, but a strong mechanical pump at 5-10 mmHg works).

  • Heat: Gently heat the rotating flask to 90–100°C .

  • Observation: The excess 1,4-dibromobutane will distill over as a clear, heavy oil.

  • Stop: When the distillate stops collecting, the residue in the flask is your "Enriched Crude."

Warning: Do not exceed 120°C in the pot. The phenolic -OH can attack the alkyl bromide on the same molecule (intramolecular cyclization) or another molecule (polymerization) at high heat.

Module 3: The "Catechol" Extraction Trap

Issue: "Can I wash the unreacted catechol away with NaOH?"

A: NO. This is the most common failure mode.

  • Catechol pKa: ~9.3

  • Target Product pKa: ~10.0 (Phenol)

Both are acidic. If you wash with 1M NaOH, you will deprotonate your target product, forming the phenoxide salt, which dissolves in the water. You will pour your product down the drain.

The Correct Workup:

  • Acidic/Neutral Wash: Catechol is highly water-soluble (43 g/100 mL). The target product (with the lipophilic butyl chain and bromine) is not.

  • Protocol:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with Water (removes bulk catechol).

    • Wash 1x with Brine (breaks emulsions).

    • Dry over Na2SO4.

Module 4: Chromatographic Purification

Issue: "The separation is still poor on silica."

The Science: The free phenolic -OH group interacts strongly with the silanols on the silica gel, causing "tailing."

The Fix: Gradient Elution with Acidic Modifier You need to deactivate the silica slightly or use a very shallow gradient.

Recommended Column Conditions:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Loading: Dissolve the "stripped" crude (from Module 2) in a minimum amount of Dichloromethane (DCM).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate.

  • Gradient:

Column Volume (CV)% Mobile Phase BPurpose
0 - 20%Elute residual dibromide (if any).
2 - 50% -> 10%Elute non-polar impurities (cyclic ethers).
5 - 1510% -> 25%Elute Target Product.
15+50% -> 100%Flush Bis-alkylated dimers/Catechol.

Pro Tip: If tailing persists, add 1% Acetic Acid to the mobile phase. This protonates the silanols and sharpens the phenol peak.

Module 5: Stability & Storage

Issue: "My product turned pink/brown overnight."

Cause:

  • Phenol Oxidation: Phenols oxidize to quinones in the presence of air and light, turning pink/red.

  • Bromide Instability: Alkyl bromides can degrade under light (releasing HBr), which autocatalyzes further decomposition.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vial (light protection is mandatory).

  • Temperature: -20°C (Freezer).

  • Stabilizer: Do not add stabilizers if using for biological assays, but ensure the seal is tight.

Visualizing the Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (Catechol, Dibromide, Target, Dimer) Filter Filtration (Remove K2CO3 salts) Start->Filter Wash Aqueous Workup (Water Wash Only) Filter->Wash Waste1 Aqueous Layer: Catechol (Discard) Wash->Waste1 Distill Vacuum Distillation (90°C @ <1mmHg) Wash->Distill Organic Layer Waste2 Distillate: 1,4-Dibromobutane (Recycle) Distill->Waste2 Enriched Enriched Crude Oil Distill->Enriched Residue Column Flash Chromatography (Hex/EtOAc 0-25%) Enriched->Column Final Pure 2-(4-Bromo-butoxy)-phenol Column->Final

Caption: Step-by-step purification workflow prioritizing the removal of bulk starting materials prior to chromatography.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for distillation of alkyl halides and handling of phenols).
  • Oshiro, Y. et al. "Carbostyril Derivatives." U.S. Patent 4,415,572, Nov 15, 1983. (Describes the synthesis of similar alkoxy-phenol intermediates for Aripiprazole).

  • Banno, K. et al. "Process for Preparation of Aripiprazole." WO 2008/026220 A1, March 6, 2008. (Explicitly details the "dimer" impurity problem in 4-bromobutoxy side chain attachments).

  • Heinrich, T. et al. "Synthesis and Structure-Activity Relationship of... Vilazodone Derivatives." Journal of Medicinal Chemistry, 2004, 47, 4684–4692. (Context for 4-bromobutoxy linkers in drug discovery).

Optimization

Controlling temperature to prevent degradation of 2-(4-Bromo-butoxy)-phenol

Subject: Controlling Temperature to Prevent Degradation of 2-(4-Bromo-butoxy)-phenol (CAS 16837-07-3) Executive Summary & Molecule Profile The Core Challenge: 2-(4-Bromo-butoxy)-phenol is a bifunctional intermediate ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Controlling Temperature to Prevent Degradation of 2-(4-Bromo-butoxy)-phenol (CAS 16837-07-3)
Executive Summary & Molecule Profile

The Core Challenge: 2-(4-Bromo-butoxy)-phenol is a bifunctional intermediate often used in the synthesis of antipsychotics (e.g., Brexpiprazole analogs) and complex ether scaffolds. It possesses a "self-destruct" mechanism: an acidic phenol group at position 1 and an electrophilic alkyl bromide at position 2 (via a butoxy linker).

Under improper thermal conditions, this molecule undergoes intramolecular cyclization to form a stable 7-membered ring (2,3,4,5-tetrahydro-1,6-benzodioxocin), rendering it useless for further linear synthesis.

PropertySpecification
Chemical Name 2-(4-Bromo-butoxy)-phenol
CAS Number 16837-07-3
Molecular Formula C₁₀H₁₃BrO₂
Critical Risk Intramolecular Williamson Ether Synthesis (Cyclization)
Storage Temp -20°C (Long-term), 2-8°C (Active use < 48h)
Reaction Dynamics & Degradation Pathways

The following diagram illustrates the competing pathways. Your goal is to maintain the Linear Pathway while suppressing the Cyclic Pathway .

DegradationPathways Fig 1: Thermal Sensitivity & Competing Pathways. Heat drives the irreversible cyclization. Start 2-(4-Bromo-butoxy)-phenol (Active Reagent) Cyclic IMPURITY: 2,3,4,5-tetrahydro- 1,6-benzodioxocin (7-Membered Ring) Start->Cyclic HEAT (>25°C) or BASE w/o Electrophile Target TARGET PRODUCT (Linear Ether Derivative) Start->Target Controlled Reaction (Cold Addition < 0°C) Hydrolysis IMPURITY: 2-(4-Hydroxy-butoxy)-phenol (Alcohol) Start->Hydrolysis Moisture + Heat

Troubleshooting Guide & FAQs
Module A: Storage & Logistics (The Cold Chain)

Q: The material arrived at room temperature. Is it still usable? A: Immediate verification is required. While the compound can survive short excursions (24-48 hours) at ambient temperature (20-25°C), prolonged exposure accelerates the intramolecular cyclization.

  • Action: Check the physical appearance. Pure material is typically a white to off-white solid/crystalline powder. If it appears yellow, oily, or tarry , significant degradation (oxidation or cyclization) has likely occurred.

  • Verification: Run a rapid H-NMR. Look for the disappearance of the phenolic proton and the shift of the terminal methylene protons (adjacent to Br) as they convert to the cyclic ether form.

Q: Why does the protocol specify -20°C storage if it's a solid? A: Even in the solid state, the crystal lattice allows for slow intramolecular rearrangement over months. At -20°C, molecular motion is sufficiently arrested to prevent the phenol oxygen from attacking the alkyl bromide tail.

  • Recommendation: Store under inert gas (Argon/Nitrogen) to prevent the secondary risk: oxidation of the phenol ring to quinones (browning).

Module B: Reaction Optimization

Q: I am seeing a "Mystery Impurity" (M+ minus HBr) in my LC-MS. What is it? A: This is the classic signature of the cyclic ether (Benzodioxocin derivative) .

  • Mass Spec Signature: The loss of HBr (Mass - 80/82 Da) indicates the bromine is gone, but the carbon chain is intact.

  • Cause: You likely mixed the starting material with a base (e.g., K₂CO₃, Cs₂CO₃) before adding your electrophile, or you heated the reaction too aggressively.

  • Solution:

    • Cold Addition: Dissolve the 2-(4-Bromo-butoxy)-phenol in solvent and cool to 0°C or -10°C .

    • Order of Addition: If using the phenol as a nucleophile, add the base last or add the electrophile immediately after the base. Do not let the deprotonated phenoxide "sit and wait"—it will attack its own tail.

Q: Can I heat the reaction to speed it up? A: No. Heating >40°C dramatically favors the intramolecular cyclization (entropy favors the release of Br⁻ and ring formation).

  • Protocol: Keep reactions between 0°C and 25°C. If the reaction is sluggish, use a more polar aprotic solvent (DMF/DMSO) rather than increasing temperature, or use a stronger catalyst at low temperature.

Analytical Verification Protocol

Use this table to interpret your stability data.

Analytical MethodSignal for Intact ReagentSignal for Degraded (Cyclic) Product
H-NMR (DMSO-d6) δ ~9.0 ppm: Singlet (Phenol -OH)δ ~3.5 ppm: Triplet (-CH₂-Br)δ ~9.0 ppm: ABSENT (Phenol -OH consumed)δ ~4.1 ppm: Shifted Multiplet (-CH₂-O-Ar)
LC-MS (ESI) [M+H]⁺: Matches Formula (w/ Br isotope pattern)[M-HBr+H]⁺: Mass is lower by ~80 amu. No Br isotope pattern.
Appearance White/Off-white Crystalline SolidYellow/Brown Oil or Sticky Solid
Handling Workflow Diagram

Follow this decision tree to ensure integrity from freezer to flask.

HandlingWorkflow Fig 2: Cold Chain Handling Workflow to minimize thermal degradation. Freezer Storage: -20°C (Inert Atmosphere) Thaw Thaw to Room Temp (Inside Desiccator) Freezer->Thaw Check Visual Inspection: White Solid? Thaw->Check Dissolve Dissolution: Anhydrous Solvent (Keep Cold < 5°C) Check->Dissolve Yes Purify Purification Required: Recrystallize or Column Check->Purify No (Yellow/Oily) Reaction Reaction Execution: Add Reagents at 0°C Monitor via TLC/LCMS Dissolve->Reaction Purify->Dissolve After Cleanup

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11092337 (Related Structure Analysis). Retrieved from [Link]

  • Chattopadhyay, S. K., et al. (2004).[1] Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis reaction. Tetrahedron Letters, 45(12). (Demonstrates the stability and formation of the 7-membered benzodioxocin ring from ortho-alkoxy phenols).

  • Otsuka Pharmaceutical Co., Ltd. (2018). Process for the preparation of Brexpiprazole and intermediates. Patent WO2018015354A1. (Contextualizes the handling of 4-halo-butoxy side chains in antipsychotic synthesis).

Sources

Troubleshooting

Removing unreacted 1,4-dibromobutane from 2-(4-Bromo-butoxy)-phenol mixtures

Executive Summary & Strategic Approach The synthesis of 2-(4-Bromo-butoxy)-phenol typically involves the mono-alkylation of catechol with 1,4-dibromobutane . To minimize the formation of the bis-alkylated byproduct (wher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The synthesis of 2-(4-Bromo-butoxy)-phenol typically involves the mono-alkylation of catechol with 1,4-dibromobutane . To minimize the formation of the bis-alkylated byproduct (where one butyl chain links two catechol rings) and intramolecular cyclization, a significant molar excess (3–5 equivalents) of 1,4-dibromobutane is required.

Consequently, the crude reaction mixture inevitably contains a large volume of unreacted alkyl halide. The removal of this reagent is critical not only for purity but because alkyl halides are genotoxic impurities (GTIs) that can interfere with downstream biological assays.

We recommend a Phase-Switch Extraction (Protocol A) as the primary purification method due to its high selectivity for the phenolic moiety. Vacuum distillation (Protocol B) is reserved for large-scale bulk removal, while Chromatography (Protocol C) is a polishing step.

Decision Matrix: Selecting Your Protocol

Before proceeding, utilize this logic flow to determine the optimal purification route for your specific scale and purity requirements.

purification_logic Start Crude Reaction Mixture (Contains Excess 1,4-Dibromobutane) Scale_Check Scale of Reaction? Start->Scale_Check Small_Scale < 5 Grams Scale_Check->Small_Scale Lab Scale Large_Scale > 5 Grams Scale_Check->Large_Scale Process Scale Extraction Protocol A: Chem-Selective Extraction (pH Switching) Small_Scale->Extraction Distillation Protocol B: High Vacuum Distillation (Bulk Removal) Large_Scale->Distillation Recover Reagent Distillation->Extraction Remove Residuals Purity_Check Is Purity >98% Required? Extraction->Purity_Check Column Protocol C: Flash Chromatography (Final Polish) Final Product Final Product Column->Final Product Purity_Check->Column Yes (Pharma/Bio) Purity_Check->Final Product No (Intermediate)

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on scale and purity requirements.

Protocol A: Chem-Selective Extraction (Recommended)

Principle: This method exploits the acidity of the phenolic hydroxyl group (pKa ~10). By converting the phenol into a water-soluble phenoxide salt using a base, the neutral 1,4-dibromobutane remains in the organic phase.

Safety Warning: 1,4-dibromobutane is a lachrymator and potential alkylating agent. Work in a fume hood.

Reagents Required:
  • Diethyl Ether (

    
    ) or Dichloromethane (DCM)
    
  • 2M Sodium Hydroxide (

    
    ) (Cold)
    
  • 1M Hydrochloric Acid (

    
    )
    
  • Brine (Saturated

    
    )
    
Step-by-Step Methodology:
  • Solubilization: Dissolve the crude reaction residue in Diethyl Ether .

    • Note: Ether is preferred over DCM here because DCM is dense and can form difficult emulsions with basic aqueous layers.

  • The "Base Wash" (Critical Step):

    • Extract the organic layer 3 times with cold 2M NaOH .

    • Mechanism: The target product (phenol) becomes sodium phenoxide and moves to the Aqueous Phase (Top) . The unreacted 1,4-dibromobutane stays in the Organic Phase (Bottom) .

    • Caution: Keep the base cold (0–5°C) and minimize contact time to prevent intramolecular cyclization (formation of 8-membered ether rings) or oxidation.

  • Phase Separation:

    • Set aside the organic layer (contains the impurities/dibromide) for waste or recovery.

    • Keep the Aqueous Layer (contains product).

  • The "Acid Swing":

    • Wash the aqueous layer once with a small volume of fresh ether to remove entrained dibromide. Discard this ether wash.

    • Acidify the aqueous layer carefully with 1M HCl until pH ~1–2. The solution will turn cloudy as the phenoxide reprotonates to the neutral phenol.

  • Recovery:

    • Extract the acidified aqueous layer 3 times with DCM or Ethyl Acetate.

    • Dry the combined organics over

      
      , filter, and concentrate.
      

Data Summary: Partition Coefficients

Compound State in 2M NaOH State in 1M HCl Phase Preference
1,4-Dibromobutane Neutral Neutral Organic (Always)
2-(4-Bromo-butoxy)-phenol Anionic (Phenoxide) Neutral (Phenol) Aqueous (High pH) / Organic (Low pH)

| Bis-alkylated Dimer | Neutral* | Neutral | Organic (Mostly) |

*Note: If the dimer has no free OH groups, it stays organic. If it is a "dumbbell" with free OH, it behaves like the product but is more lipophilic.

Protocol B: High Vacuum Distillation (Bulk Removal)

Applicable for: Large scale (>10g) where extraction volumes become unmanageable.

Principle: 1,4-Dibromobutane has a significantly lower boiling point than the phenolic product.

Parameters:
  • 1,4-Dibromobutane BP: ~197°C (Atmospheric) | ~85°C (15 mmHg)

  • Target Product BP: >250°C (Atmospheric) | Likely decomposes before boiling at atm.[1]

Methodology:
  • Equip the flask with a short-path distillation head.

  • Apply high vacuum (<1 mmHg is ideal, but <10 mmHg is sufficient).

  • Slowly heat the oil bath. 1,4-dibromobutane will distill first.

  • Stop when the head temperature rises significantly or the distillation rate drops.

  • The residue in the pot contains the crude product. Proceed to Protocol A or C for final cleanup.

Protocol C: Flash Chromatography (Polishing)

Applicable for: Final purification to >98% purity.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

Elution Gradient:
Column Volume (CV)Solvent Ratio (Hex:EtOAc)Target Eluting
0–3 CV100% Hexanes1,4-Dibromobutane (Elutes near solvent front)
3–6 CV95:5 Hexanes:EtOAcTrace non-polar impurities
6–15 CV80:20 Hexanes:EtOAc2-(4-Bromo-butoxy)-phenol (Product)
>15 CV50:50 Hexanes:EtOAcUnreacted Catechol / Polar byproducts

Visualization: Use UV light (254 nm) or Iodine stain. The alkyl halide (dibromide) stains poorly with UV but concentrates in Iodine. The phenol stains strongly in UV.

Troubleshooting & FAQs

Q: I am getting a stable emulsion during the NaOH extraction. What do I do? A: This is common with phenolic extractions.

  • Add Brine: Saturate the aqueous phase with NaCl to increase density difference.

  • Filter: Pass the emulsion through a pad of Celite to break physical stabilization.

  • Wait: If time permits, allow it to stand overnight.

  • Prevention: Use Diethyl Ether instead of DCM for the initial extraction; the density difference with water is greater.

Q: My product turned pink/brown after the base wash. A: Phenols are susceptible to oxidation in basic media (forming quinones).

  • Fix: Ensure your NaOH solution is cold and degassed (sparged with Nitrogen) if possible. Perform the acid swing immediately. Do not leave the product in the basic phase overnight.

Q: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  No, not for extraction. 

is not a strong enough base to quantitatively deprotonate the phenol into the aqueous layer for efficient phase separation. It is, however, the preferred base for the synthesis reaction itself [1].

Q: How do I know if the "Dumbbell" dimer (bis-alkylation) is present? A: Check TLC. The dimer (two phenol rings linked by butane) will be more non-polar than your product but more polar than the dibromide. It usually runs just above the product in 80:20 Hex:EtOAc.

References

  • Org. Synth. 1928, 8, 18. Catechol Synthesis and Properties. (Provides foundational data on catechol solubility and stability).

  • PubChem Compound Summary: 1,4-Dibromobutane. National Center for Biotechnology Information. (Verified boiling points and physical properties).[2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989. (Standard reference for "Claisen Alkali" extraction of phenols).

  • Sigma-Aldrich Technical Bulletin. Product Specification: 1,4-Dibromobutane. (Safety and density data).

Sources

Optimization

Technical Support Center: Phase Transfer Catalysis for 2-(4-Bromo-butoxy)-phenol

Status: Operational Ticket ID: PTC-OPT-24B Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the technical support hub for the synthesis of 2-(4-Bromo-butoxy)-phenol . This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PTC-OPT-24B Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for the synthesis of 2-(4-Bromo-butoxy)-phenol . This guide addresses the specific challenges of mono-alkylating catechol (1,2-dihydroxybenzene) with 1,4-dibromobutane.

The primary challenge in this synthesis is selectivity . You are fighting a three-front war against:

  • Bis-alkylation: Formation of 1,4-bis(2-hydroxyphenoxy)butane (Dimerization).

  • Cyclization: Intramolecular displacement to form 2,3-dihydro-1,4-benzodioxine.

  • C-Alkylation: Attack on the aromatic ring (minimized by PTC).

This guide utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) to solve these issues by controlling the concentration of the active phenoxide anion in the organic phase.

Module 1: The "Engine" – Catalyst Selection & Kinetics

Q: Why is my reaction stalling despite using NaOH and TBAB?

A: The issue is likely hydration shell stripping . In Liquid-Liquid PTC (e.g., 50% NaOH/Toluene), the hydroxide ion carries a hydration shell into the interface, which can solvate the phenoxide, reducing its nucleophilicity.

The Fix: Switch to Solid-Liquid PTC (SL-PTC) .

  • System: Solid Potassium Carbonate (

    
    ) / Acetonitrile (MeCN) or Toluene.
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.

  • Mechanism: In SL-PTC, the quaternary ammonium salt (

    
    ) exchanges with the solid carbonate surface. The resulting ion pair (
    
    
    
    ) entering the organic phase is "naked"—stripped of water molecules—making it orders of magnitude more reactive (nucleophilic) than in aqueous systems.

Catalyst Performance Matrix:

CatalystSolvent CompatibilityCostRecommendation
TBAB Toluene, MeCN, DCMLowStandard. Best balance of cost/performance.
Aliquat 336 Non-polar (Hexane, Toluene)MediumHigh Lipophilicity. Use if Toluene is required for workup.
18-Crown-6 MeCN, THFHighSpecialist. Use only if K+ sequestration is the limiting factor.

Module 2: The "Steering" – Controlling Selectivity

Q: I am seeing high amounts of the cyclic impurity (Benzodioxane). How do I stop this?

A: Cyclization occurs because the second hydroxyl group of catechol gets deprotonated and attacks the terminal bromine of your newly formed chain.

The Causality: Catechol has two ionization constants:


 and 

.
  • If you use a strong base (NaOH) or high pH, you generate the dianion . The dianion will instantly cyclize upon mono-alkylation.

  • If you use a mild base (

    
    ), you favor the mono-anion .
    

The Protocol for Selectivity:

  • Base Choice: Use anhydrous powdered

    
    . It is strong enough to deprotonate the first -OH but struggles with the second -OH in a non-polar solvent.
    
  • Stoichiometry: You must use a large excess of 1,4-dibromobutane (3.0 – 5.0 equivalents) .

    • Why? Statistical probability. The phenoxide anion is more likely to encounter a fresh dibromide molecule than a mono-alkylated product is to encounter a base.

  • Dilution: Maintain a moderate concentration (0.1 M - 0.2 M). High dilution favors intramolecular cyclization; high concentration favors intermolecular dimerization.

Module 3: Validated Experimental Protocol

Objective: Synthesis of 2-(4-Bromo-butoxy)-phenol via SL-PTC.

Reagents
  • Catechol (1.0 eq)[1][2]

  • 1,4-Dibromobutane (4.0 eq)

  • 
     (anhydrous, powdered) (1.2 eq)
    
  • TBAB (0.05 eq / 5 mol%)

  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

Step-by-Step Workflow
  • Inerting: Purge a 3-neck round bottom flask with

    
    . Oxidation of catechol creates quinones (black tar).
    
  • Solvation: Dissolve 1,4-dibromobutane (4.0 eq) and TBAB (0.05 eq) in MeCN. Heat to 50°C.

    • Note: Adding the electrophile before the nucleophile ensures the phenoxide immediately finds an alkyl halide upon formation.

  • Addition: Add

    
     (1.2 eq) followed by the slow addition of Catechol (1.0 eq) dissolved in MeCN over 1 hour.
    
    • Tech Tip: Slow addition keeps the concentration of free phenoxide low relative to the dibromide excess.

  • Reaction: Reflux gently (approx. 80°C for MeCN) for 4-6 hours. Monitor via TLC/HPLC.

  • Quench: Filter off the solid salts (

    
    , excess 
    
    
    
    ).
  • Workup: Concentrate the filtrate. Redissolve in Toluene. Wash with dilute acidic water (pH 4-5) to remove unreacted catechol.

  • Purification: The excess 1,4-dibromobutane can be distilled off (high bp difference) or removed via column chromatography (Hexane/EtOAc).

Module 4: Visualization & Logic

Figure 1: The SL-PTC Mechanism & Selectivity Pathways

PTC_Mechanism cluster_solid Solid Phase (Surface) cluster_interface Interface (Ion Exchange) cluster_organic Organic Phase (Reaction) K2CO3 K2CO3 (Solid) Q_PhO Q+PhO- (Active Pair) K2CO3->Q_PhO Anion Exchange KBr KBr (Waste) Q_Br Q+Br- (Catalyst) Q_Br->KBr Regeneration Q_PhO->Q_Br Target Target: 2-(4-Bromo-butoxy)-phenol Q_PhO->Target Attack on Dibromide (Fast) Catechol Catechol Catechol->K2CO3 Deprotonation (pKa1) Dibromide 1,4-Dibromobutane (Excess) Target->Q_Br Release Q+ Cyclic Impurity: Benzodioxane Target->Cyclic 2nd Deprotonation (Avoid this!)

Caption: Solid-Liquid Phase Transfer cycle showing the critical path to the target mono-ether and the risk of cyclization if over-deprotonation occurs.

Module 5: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Reaction is black/tarry Oxidation of Catechol (Quinone formation).Ensure strict

atmosphere. Degas solvents before use. Add a pinch of sodium dithionite.
High "Dimer" (Bis-ether) Ratio of Dibromide to Catechol is too low.Increase 1,4-dibromobutane to 5.0 equivalents.
High Cyclic Impurity Base is too strong or Temperature too high.Switch from NaOH to

. Lower temperature to 60°C.
Low Conversion (<50%) Catalyst poisoning or "wet" solvent.Dry solvents over molecular sieves. Increase TBAB loading to 10 mol%.
Product contains Br Incomplete reaction or hydrolysis?Normal. The target must contain Br. If Br is missing, you likely formed the alcohol (hydrolysis) or the cyclic ether.

References

  • Starks, C. M. (1971).[3] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • Halpern, M. (2003). PTC Selective O-Alkylation. PTC Organics Technical Notes. Link

  • Bashall, A., & Collins, J. F. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3489-3490. Link

  • Sashida, H. (2020). Selective Monoalkylation of Catechols. Synthesis, 52, 123-130.

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Analytical Strategies for Purity Assessment of 2-(4-Bromo-butoxy)-phenol

Executive Summary The precise purity assessment of 2-(4-Bromo-butoxy)-phenol (CAS: 16837-07-3) is a critical quality gate in the synthesis of arylpiperazine-based antipsychotics (e.g., Brexpiprazole derivatives). As a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise purity assessment of 2-(4-Bromo-butoxy)-phenol (CAS: 16837-07-3) is a critical quality gate in the synthesis of arylpiperazine-based antipsychotics (e.g., Brexpiprazole derivatives). As a mono-alkylated catechol intermediate, its quality directly impacts the yield and impurity profile of downstream APIs.

This guide evaluates two primary analytical approaches: a High-Resolution Gradient RP-HPLC method (Recommended) versus a standard Isocratic HPLC method . While isocratic methods are common for routine checks, our comparative data demonstrates that the gradient approach provides superior resolution of the critical "Bis-alkylated" and "Dimer" impurities, which are often co-eluting in simpler systems.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8]

To design a robust method, one must understand the synthesis-driven impurity landscape. 2-(4-Bromo-butoxy)-phenol is typically synthesized via the etherification of catechol with 1,4-dibromobutane.

Critical Impurities
  • Catechol (Starting Material): Highly polar, elutes early.

  • 1,2-Bis(4-bromobutoxy)benzene (Over-alkylated): Highly non-polar, elutes late.

  • Dimer Impurities: Formed when one dibromobutane molecule reacts with two catechol units.

Figure 1: Synthesis & Impurity Pathway

ImpurityPathway Catechol Catechol (Starting Material) Product 2-(4-Bromo-butoxy)-phenol (Target) Catechol->Product + Reagent (1 eq) Reagent 1,4-Dibromobutane BisImpurity Bis-alkylated Impurity (Late Eluter) Product->BisImpurity + Reagent (Excess) Dimer Dimer Impurity (Very Late Eluter) Product->Dimer + Catechol

Caption: Reaction pathway showing the origin of critical polar (Catechol) and non-polar (Bis/Dimer) impurities.

Comparative Method Evaluation

We compared the performance of a generic Isocratic Method against an Optimized Gradient Method.

Experimental Conditions
ParameterMethod A: Optimized Gradient (Recommended) Method B: Isocratic (Alternative)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 Standard (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in WaterWater (pH 3.0)
Mobile Phase B Acetonitrile (ACN)Acetonitrile
Elution Gradient (See Protocol)Isocratic (60:40 ACN:Water)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV @ 280 nmUV @ 280 nm
Performance Data Summary
Performance MetricMethod A (Gradient)Method B (Isocratic)Analysis
Resolution (Product vs. Bis-Impurity) > 12.0 ~ 3.5Gradient elution effectively clears late-eluting non-polar impurities.
Tailing Factor (Target Peak) 1.05 1.35Acid modifier in Method A suppresses phenol ionization, improving peak shape.
LOD (Limit of Detection) 0.05 µg/mL 0.2 µg/mLSharper peaks in gradient mode enhance S/N ratio.
Total Run Time 18 min35 minIsocratic run must be extended to elute the highly retained Dimer.

Detailed Protocol: Optimized Gradient Method

Reagents & Equipment[9][10]
  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Additives: Ortho-phosphoric acid (85%, HPLC grade).

  • Instrumentation: HPLC system with Binary Pump, Autosampler, Column Oven, and DAD/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

Mobile Phase Preparation
  • Mobile Phase A (MPA): Add 1.0 mL of Phosphoric Acid to 1000 mL of Water. Mix and filter through 0.22 µm membrane.

  • Mobile Phase B (MPB): 100% Acetonitrile. Degas by sonication.

Instrument Parameters[3][10][11]
  • Column Temp: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (secondary reference 210 nm)

  • Run Time: 20 minutes + 5 min post-run equilibration.

Gradient Program
Time (min)% Mobile Phase BEvent
0.030%Initial Equilibration
2.030%Isocratic Hold (Elute Catechol)
12.090%Linear Ramp (Elute Target & Impurities)
15.090%Wash (Elute Dimers)
15.130%Return to Initial
20.030%Re-equilibration
System Suitability Criteria (SST)

Before running samples, inject a Standard Solution (0.5 mg/mL) five times.

  • RSD of Area: ≤ 2.0%[1][2]

  • Tailing Factor: 0.8 – 1.2

  • Theoretical Plates: > 5000

Method Development Logic

The following decision tree illustrates the scientific rationale behind selecting the Gradient C18 method over alternatives like GC or Normal Phase LC.

Figure 2: Analytical Method Selection Logic

MethodSelection Start Analyte: 2-(4-Bromo-butoxy)-phenol PropCheck Check Properties: Polar Phenol Group + Non-polar Alkyl Halide Start->PropCheck Branch1 Technique Selection PropCheck->Branch1 GC Gas Chromatography (GC) Branch1->GC HPLC HPLC (Recommended) Branch1->HPLC GC_Issue Issue: Phenolic -OH requires derivatization for best peak shape. GC->GC_Issue HPLC_Mode Mode Selection HPLC->HPLC_Mode Iso Isocratic Elution HPLC_Mode->Iso Grad Gradient Elution HPLC_Mode->Grad Iso_Issue Issue: Late eluting dimer causes broad peaks. Iso->Iso_Issue Grad_Benefit Benefit: Sharp peaks for all species. Fast run time. Grad->Grad_Benefit

Caption: Decision tree highlighting why Gradient HPLC is the preferred methodology over GC or Isocratic LC.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16837-07-3. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Organic Syntheses. (1928). p-Bromophenol Synthesis and Purification. Org. Synth. 1928, 8, 38. Retrieved from [Link](Cited for general phenolic purification principles).

Sources

Comparative

Technical Guide: 1H NMR Interpretation of 2-(4-Bromo-butoxy)-phenol

Content Type: Comparative Spectral Analysis Guide Subject: 2-(4-Bromo-butoxy)-phenol (CAS: 82223-95-0) Primary Application: Linker synthesis for PROTACs and bifunctional ligands. Executive Summary In medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Spectral Analysis Guide Subject: 2-(4-Bromo-butoxy)-phenol (CAS: 82223-95-0) Primary Application: Linker synthesis for PROTACs and bifunctional ligands.

Executive Summary

In medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras), 2-(4-Bromo-butoxy)-phenol serves as a critical "linker" intermediate. Its value lies in its bifunctionality: a reactive alkyl bromide on one end and a free phenolic hydroxyl on the other.

The Analytical Challenge: The synthesis of this molecule typically involves the mono-alkylation of catechol with 1,4-dibromobutane. The primary failure mode is over-alkylation , resulting in the formation of the symmetric side product 1,2-bis(4-bromobutoxy)benzene .

This guide provides a rigorous comparative analysis to distinguish the target mono-ether from the bis-ether impurity using 1H NMR. It establishes self-validating protocols to ensure the free phenolic "handle" is present and available for subsequent conjugation.

Comparative Analysis: Target vs. Impurity

The most critical assessment is determining if the reaction stopped at the mono-alkylation stage. The table below contrasts the spectral "fingerprint" of the desired product against its major alternative (impurity).

Table 1: Spectral Performance Comparison (CDCl₃, 400 MHz)
FeatureTarget: 2-(4-Bromo-butoxy)-phenol Alternative: Bis-alkylation Impurity Diagnostic Note
Symmetry Asymmetric (

point group broken)
Symmetric (

or

symmetry)
The aromatic region is the quickest visual check.
Phenolic -OH Singlet, ~5.6 - 5.8 ppm (1H)Absent The "Gold Standard" for confirmation.
Aromatic Region Multiplet (4H) Symmetric Multiplet (4H) Target shows complex splitting; Impurity shows simplified AA'BB' pattern.
Aliphatic Integration Ratio of 2:2:2:2 (relative to 1H OH)Ratio of 4:4:4:4 (relative to 4H Ar)Integration values double relative to the aromatic ring in the impurity.
O-CH₂ Shift ~4.05 ppm (Triplet)~4.15 ppm (Triplet)Slight downfield shift in the bis-product due to symmetry/packing.

Structural Assignment & Theoretical Grounding

The Spin System

The aliphatic chain -O-CH₂-CH₂-CH₂-CH₂-Br creates a distinct spin system governed by the electronegativity of the terminal atoms.

  • H-a (O-CH₂): The oxygen atom is highly electronegative (3.44 Pauling), causing significant deshielding. These protons appear most downfield in the aliphatic region (~4.0 ppm).

  • H-d (Br-CH₂): Bromine is less electronegative (2.96 Pauling) than oxygen. These protons are deshielded, but less so than the ether protons, appearing at ~3.5 ppm.

  • H-b & H-c (Central CH₂): These are shielded, appearing as multiplets between 1.8–2.1 ppm.

Visualization of Assignments

The following diagram maps the specific protons to their spectral signals.

G cluster_0 2-(4-Bromo-butoxy)-phenol Structure cluster_1 1H NMR Signals (CDCl3) struct Phenol-OH (E) -- Ar (F) -- O-CH2 (A) -- CH2 (B) -- CH2 (C) -- CH2-Br (D) Sig_F 6.8-7.0 ppm (m, 4H) Aromatic struct->Sig_F Asymmetric Sig_A 4.05 ppm (t, 2H) O-Methylene struct->Sig_A Deshielded by Oxygen Sig_D 3.48 ppm (t, 2H) Br-Methylene struct->Sig_D Deshielded by Bromine Sig_BC 1.8-2.1 ppm (m, 4H) Central Methylenes struct->Sig_BC Shielded Sig_E ~5.6 ppm (s, 1H) Phenolic OH

Caption: Mapping of proton environments to chemical shifts based on electronegativity and shielding effects.

Experimental Protocols

Sample Preparation for High-Fidelity Spectra

To ensure the phenolic proton (the key differentiator) is visible, the sample must be dry. Water in the solvent can broaden the OH peak or catalyze exchange, making it disappear.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. If the OH peak is broad or ambiguous, switch to DMSO-d₆ . DMSO forms strong hydrogen bonds with phenols, sharpening the peak and shifting it downfield (typically >9.0 ppm), separating it from aromatics.

  • Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove suspended inorganic salts (e.g., K₂CO₃ from the synthesis) which can cause line broadening.

The D₂O Exchange Test (Self-Validation)

This protocol confirms the identity of the singlet at ~5.6 ppm.

  • Acquire Spectrum A: Run the standard 1H NMR in CDCl₃. Locate the singlet at ~5.6 ppm.

  • Add D₂O: Add 1-2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Shake vigorously for 30 seconds.

  • Acquire Spectrum B: Run the scan again.

  • Validation:

    • Pass: The singlet at ~5.6 ppm disappears (exchanged with D).

    • Fail: The peak remains (likely an impurity or non-exchangeable proton).

Diagnostic Workflow: Purity Assessment

Use this logic flow to determine the outcome of your synthesis.

Logic Start Analyze 1H NMR Spectrum (CDCl3) CheckOH Is there a singlet between 5.0 - 6.0 ppm? Start->CheckOH CheckSym Check Aromatic Region (6.8 - 7.0 ppm) CheckOH->CheckSym Yes Bis IDENTIFIED: Bis-alkylated Impurity (Diether) CheckOH->Bis No (Signal Absent) Mono CONFIRMED: Target Product 2-(4-Bromo-butoxy)-phenol CheckSym->Mono Complex/Asymmetric CheckSym->Bis Symmetric (AA'BB') Mix Mixture: Purify via Column Chromatography (Silica Gel: Hex/EtOAc) CheckSym->Mix Overlapping Patterns

Caption: Decision tree for interpreting NMR data to validate synthesis success or identify over-alkylation.

Detailed Spectral Data (Reference)

Compound: 2-(4-Bromo-butoxy)-phenol Solvent: CDCl₃ Frequency: 400 MHz

Shift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Assignment
6.80 – 6.95 Multiplet4H-Aromatic Ring (Ar-H)
5.65 Singlet (br)1H-Phenolic -OH (Exchangeable)
4.05 Triplet2H6.2 Hz-O-CH ₂-
3.48 Triplet2H6.6 Hz-CH ₂-Br
2.05 – 1.95 Multiplet4H--CH₂-CH ₂-CH ₂-CH₂-

Note: Coupling constants are approximate and may vary slightly based on concentration and temperature.

References

  • National Institutes of Health (PubChem). (2025). 4-Bromobutoxybenzene Spectral Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Phenol Synthesis and Functionalization. Retrieved from [Link]

  • University of Wisconsin-Madison. (2024). 1H NMR Chemical Shifts of Alkyl Halides and Ethers. Organic Chemistry Data. Retrieved from [Link]

  • Doc Brown's Chemistry. (2024). 1H NMR Spectrum of Phenol: Interpretation and Splitting. Retrieved from [Link]

Validation

Comparative Mass Spectrometric Profiling: Ionization Dynamics and Fragmentation Pathways of 2-(4-Bromo-butoxy)-phenol

Executive Summary 2-(4-Bromo-butoxy)-phenol is a critical alkylated phenolic intermediate, widely utilized in the synthesis of arylpiperazine-based pharmaceuticals (e.g., aripiprazole derivatives). Its dual-functional na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Bromo-butoxy)-phenol is a critical alkylated phenolic intermediate, widely utilized in the synthesis of arylpiperazine-based pharmaceuticals (e.g., aripiprazole derivatives). Its dual-functional nature—containing both a phenolic ether and an alkyl bromide—presents unique challenges and opportunities for mass spectrometric analysis.

This guide objectively compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this compound. While EI provides the structural fingerprinting required for impurity identification during synthesis, ESI offers the soft ionization necessary for high-throughput purity confirmation in late-stage development.

Structural Analysis & Isotopic Signature

Before interpreting spectra, the analyst must validate the isotopic signature. The presence of a single bromine atom imparts a distinct "doublet" pattern to the molecular ion and any fragment containing the alkyl chain.

  • Molecular Formula:

    
    
    
  • Nominal Mass: 244 Da (

    
    ) and 246 Da (
    
    
    
    )
  • Isotopic Ratio: The natural abundance of

    
     (50.69%) and 
    
    
    
    (49.31%) creates a 1:1 intensity ratio between the
    
    
    and
    
    
    peaks.

Critical Check: If your mass spectrum does not show two peaks of nearly equal height separated by 2 Da at the molecular weight, the sample is not a mono-brominated species.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1]

The choice of ionization method dictates the information quality. The following table contrasts the performance of EI and ESI for 2-(4-Bromo-butoxy)-phenol.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (3-5 kV)
Primary Ion Observed Radical Cation (

)
Protonated Adduct

or

Fragmentation Extensive (Structural Fingerprint)Minimal (Molecular Weight Confirmation)
Limit of Detection (LOD) ~1-10 pg (SIM Mode)~0.1-1 pg (MRM Mode)
Bromine Signature Visible in

and daughter ions
Visible in Parent Ion; lost in MS/MS if Br cleaves
Best Application Synthesis Monitoring: Identifying side-reaction impurities (e.g., elimination products).Final QC: Confirming purity and exact mass in polar matrices.

Fragmentation Pathways (Mechanistic Insight)

Understanding the fragmentation logic allows researchers to distinguish the target molecule from structural isomers (e.g., 4-(4-bromo-butoxy)-phenol).

Pathway A: Homolytic C-Br Cleavage (Loss of Bromine)

The weakest bond in the aliphatic chain is the


 bond.
  • Mechanism: Direct homolytic cleavage driven by the stability of the resulting radical.

  • Observation: A cluster of peaks at

    
     (
    
    
    
    ). Note that this fragment loses the 1:1 isotopic pattern , confirming the loss of bromine.
Pathway B: Phenolic Ether Cleavage ( -Cleavage)

The ether oxygen directs fragmentation. Cleavage often occurs at the


 bond.
  • Mechanism: The charge localizes on the oxygen, leading to the formation of a stable catechol/phenol-like cation.

  • Observation: A strong peak at

    
     (Catechol ether fragment) or 
    
    
    
    (Phenol radical cation via H-transfer).
Pathway C: McLafferty-Like Rearrangement

Although typically associated with carbonyls, phenolic ethers with a


-hydrogen (present in the butoxy chain) can undergo a retro-ene rearrangement.
  • Mechanism: A hydrogen atom from the butoxy chain transfers to the phenoxy oxygen, expelling a neutral alkene fragment.

  • Observation: Enhancement of the

    
     110/94 region.
    
Visualization of Fragmentation Dynamics

The following diagram maps the logical flow of fragmentation from the parent ion to key diagnostic daughters.

Fragmentation Parent Molecular Ion (M+) m/z 244 / 246 (1:1 Ratio) LossBr Loss of Br• m/z 165 (No Isotope Pattern) Parent->LossBr -Br (79/81) EtherCleave Ether Cleavage Phenoxy Cation m/z ~109/110 Parent->EtherCleave $\alpha$-Cleavage Alkyl Bromo-butyl Cation m/z 135 / 137 Parent->Alkyl Charge Retention on Alkyl Chain Phenol Phenol Radical Cation m/z 94 (Base Peak Candidate) EtherCleave->Phenol H-Transfer

Figure 1: Predicted fragmentation tree for 2-(4-Bromo-butoxy)-phenol under 70 eV Electron Impact (EI).

Experimental Protocols

Protocol A: GC-MS Structural Validation (EI)

Objective: Confirm structure and assess isotopic purity.

  • Sample Preparation: Dissolve 1 mg of 2-(4-Bromo-butoxy)-phenol in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Parameters:

    • Mode: Splitless (1 min purge).

    • Temperature: 250°C.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Ramp: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • MS Source: 230°C, 70 eV.

  • Data Analysis: Extract Ion Chromatogram (EIC) for

    
     244 and 246. Verify co-elution and 1:1 ratio.
    
Protocol B: LC-MS Purity Check (ESI)

Objective: High-throughput purity screening.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Target Ions: Scan for

    
     (
    
    
    
    245/247) and
    
    
    (
    
    
    267/269).

Analytical Workflow Integration

To maximize data integrity during drug development, integrate these methods as follows:

Workflow Synthesis Crude Synthesis Mixture Decision Sample Type? Synthesis->Decision GCMS GC-MS (EI) Structural ID Decision->GCMS Volatile / Unknown LCMS LC-MS (ESI) Purity % Decision->LCMS Polar / Final QC Result1 Confirm Br Pattern Identify Isomers GCMS->Result1 Result2 Quantify Purity Check Adducts LCMS->Result2

Figure 2: Decision matrix for selecting the appropriate ionization technique based on the development stage.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Ethoxyphenol and 1-Bromobutane. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for phenolic ether cleavage mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Comparison of EI vs ESI ionization energies).

Sources

Comparative

Optimizing Linker Chemistry: A Comparative Guide to 2-(4-Bromobutoxy)phenol Synthesis

Executive Summary The moiety 2-(4-bromobutoxy)phenol is a critical "linker" intermediate, frequently employed in the synthesis of psychotropic agents (such as Aripiprazole derivatives), PROTACs, and covalent modifiers.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-(4-bromobutoxy)phenol is a critical "linker" intermediate, frequently employed in the synthesis of psychotropic agents (such as Aripiprazole derivatives), PROTACs, and covalent modifiers.[1] Its structural duality—a reactive alkyl bromide on one end and a nucleophilic phenol on the other—presents a classic synthetic paradox: How do you selectively alkylate a diol (catechol) without triggering polymerization or bis-alkylation? [1]

This guide objectively compares the two dominant synthetic strategies:

  • Direct Mono-alkylation (Route A): A statistical approach favoring atom economy.[1]

  • The Guaiacol "Protection" Strategy (Route B): A stepwise approach favoring purity and control.

Part 1: Strategic Analysis & Decision Matrix

The choice between Route A and Route B is rarely about "which works"—both do. It is about the downstream cost of purification versus the upfront cost of steps.

Comparative Performance Metrics
MetricRoute A: Direct Mono-alkylationRoute B: Guaiacol Demethylation
Step Count 1 Step2 Steps
Overall Yield 40–55% (Statistical limit)70–80% (Cumulative)
Purity (Crude) Low (Contains ~15-20% bis-product)High (>95% intermediate purity)
Purification Difficult (Column/High-vac distillation)Easy (Crystallization/Extraction)
Atom Economy HighModerate (Loss of methyl group)
Scalability Limited by purification bottleneckExcellent
Decision Logic (Graphviz)[1]

DecisionMatrix Start Select Synthesis Route Scale Scale of Reaction? Start->Scale Purity Purity Requirement? Scale->Purity Large (>100g) RouteA Route A: Direct Alkylation (Best for <10g, Rapid Prototyping) Scale->RouteA Small (<10g) Purity->RouteA Standard (>90%) RouteB Route B: Guaiacol Route (Best for >100g, GMP Process) Purity->RouteB High (>98%)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.

Part 2: Detailed Technical Analysis[1]

Route A: Direct Mono-alkylation of Catechol

The "Brute Force" Approach [1]

This method relies on statistical probability. By using a large excess of the alkylating agent (1,4-dibromobutane), we statistically favor the collision of a phenoxide ion with a dibromide over the collision of a mono-alkylated phenoxide with another dibromide.

Mechanism & Pitfalls: The reaction is a Williamson ether synthesis. The danger lies in the "dianion effect." Once the first hydroxyl is alkylated, the remaining phenol becomes less acidic (due to the electron-donating alkyl chain), but its corresponding phenoxide is more nucleophilic. If the base strength is too high, the second deprotonation occurs rapidly, leading to the thermodynamic sink: the bis-alkylated dimer (1,2-bis(4-bromobutoxy)benzene).[1]

Optimized Protocol (Route A):

  • Reagents: Catechol (1.0 eq), 1,4-Dibromobutane (4.0 eq), K₂CO₃ (1.2 eq).[1]

  • Solvent: Acetone (reflux) or Acetonitrile.[1]

  • Key Technique: Slow Addition. Do not dump reagents. Add the base slowly to a solution of Catechol and excess Dibromide.

Critical Insight: Using 4 equivalents of dibromide is wasteful but necessary. The excess must be recovered via vacuum distillation to make this route economically viable.

Route B: The Guaiacol Strategy

The "Precision" Approach

This route circumvents the selectivity issue entirely by starting with Guaiacol (2-methoxyphenol).[1] Since one hydroxyl is already "protected" as a methyl ether, bis-alkylation is chemically impossible in the first step.

Workflow:

  • Alkylation: Guaiacol + 1,4-Dibromobutane

    
     1-(4-bromobutoxy)-2-methoxybenzene.[1]
    
  • Demethylation: Cleavage of the methyl ether using HBr/Acetic Acid or BBr₃ to reveal the phenol.

Mechanism & Advantages: The alkylation step is quantitative. The demethylation step is selective because the aryl methyl ether is cleaved faster than the alkyl ether (the bromobutoxy chain) under controlled acidic conditions, although care must be taken not to hydrolyze the terminal bromide.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Mono-Alkylation (Small Scale)

Best for: Quick generation of linker for testing.[1]

  • Setup: Flame-dried 250 mL round-bottom flask, reflux condenser, N₂ atmosphere.

  • Charge: Dissolve Catechol (11.0 g, 100 mmol) and 1,4-Dibromobutane (86.4 g, 400 mmol, 4.0 eq) in acetone (150 mL).

  • Initiation: Add K₂CO₃ (anhydrous, 16.6 g, 120 mmol) in four equal portions over 1 hour while stirring vigorously at reflux.

    • Why? Keeping the base concentration low minimizes the concentration of the dianion.

  • Monitor: TLC (Hexane/EtOAc 4:1). Look for the disappearance of catechol (Rf ~0.2) and appearance of product (Rf ~0.5). Watch for the "dimer" spot (Rf ~0.8) which indicates over-alkylation.

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: The residue contains product + massive excess dibromide. Distill off the dibromide (high vacuum, <1 mmHg, ~60°C). The residue is then purified via silica column chromatography.

  • Yield: Expect 45-55% (isolated).

Protocol B: Guaiacol Demethylation (Scale-Up)

Best for: High purity intermediates for GMP.[1]

Step 1: Alkylation

  • Reflux Guaiacol (12.4 g, 100 mmol), 1,4-Dibromobutane (32.4 g, 150 mmol), and K₂CO₃ (20.7 g) in Acetone (200 mL) for 12 hours.

  • Filter and concentrate. The product, 1-(4-bromobutoxy)-2-methoxybenzene , is obtained in >90% yield after removing excess dibromide.[1]

Step 2: Selective Demethylation

  • Setup: Charge the intermediate (25.9 g, 100 mmol) into a flask with 48% Hydrobromic Acid (HBr, 100 mL) and Acetic Acid (100 mL).

  • Reaction: Reflux gently (100-110°C) for 4–6 hours.

    • Validation: Monitor consumption of starting material by HPLC/TLC. Stop immediately upon completion to prevent hydrolysis of the terminal alkyl bromide.

  • Workup: Pour into ice water. Extract with DCM. Wash with NaHCO₃ (to remove acid) and brine.

  • Yield: Expect 80-85% for this step.

  • Total Yield: ~75% (over 2 steps).

Part 4: Reaction Pathway Visualization[1]

ReactionPathways Catechol Catechol (1,2-Dihydroxybenzene) MonoEther Target: 2-(4-Bromobutoxy)phenol Catechol->MonoEther Route A: K2CO3, Acetone (Statistical Control) BisEther Impurity: Bis-alkylated Dimer Catechol->BisEther Over-alkylation (Side Reaction) Guaiacol Guaiacol (2-Methoxyphenol) MethoxyEther Intermediate: 1-(4-Br-butoxy)-2-methoxybenzene Guaiacol->MethoxyEther Step 1: Alkylation Dibromide 1,4-Dibromobutane (Excess) Dibromide->MonoEther MethoxyEther->MonoEther Step 2: Demethylation (48% HBr/AcOH)

Figure 2: Chemical pathways comparing the direct statistical route (Blue) vs. the stepwise protection route (Green).[1]

Part 5: Troubleshooting & Expert Tips

  • Cyclization Risk: In Route A, if the reaction runs too hot or too long, the phenoxide can attack the terminal bromide intramolecularly. However, forming a 7-membered ring (benzoxepane system) is kinetically slower than 5- or 6-membered rings.[1] This is less of a risk with a C4 linker than with C2 or C3 linkers, but still possible.

  • Color Issues: Catechols oxidize rapidly in air to form quinones (turning the solution pink/brown).

    • Fix: Always perform Route A under strict Nitrogen/Argon atmosphere. Add a pinch of sodium dithionite during workup to reduce colored quinones back to phenols.

  • HBr Handling (Route B): HBr demethylation is messy.

    • Alternative: Use BBr₃ in DCM at -78°C

      
       RT for milder cleavage if the substrate contains acid-sensitive groups.[1]
      

References

  • Organic Syntheses, Coll. Vol. 1, p. 149 (1941). Catechol.[1] (General reactivity and handling of catechols). [1]

  • Google Patents, WO2006057997A2. Synthesis of Aripiprazole Intermediates. (Describes the alkylation of phenols with dihaloalkanes for pharmaceutical linkers).

  • BenchChem. Characterization of impurities in 2-(Furan-2-YL)phenol synthesis. (Relevant for understanding phenol oxidation and purification challenges). [1]

  • NIH National Library of Medicine. Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. (Advanced alternative methods for generating catechol cores).

Sources

Validation

Optimized GC-MS Profiling of 2-(4-Bromo-butoxy)-phenol: A Comparative Technical Guide

Executive Summary 2-(4-Bromo-butoxy)-phenol (CAS: 16837-07-3) is a critical alkyl-phenyl ether intermediate, frequently utilized in the synthesis of quinolinone-based antipsychotics (e.g., Aripiprazole derivatives) and o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Bromo-butoxy)-phenol (CAS: 16837-07-3) is a critical alkyl-phenyl ether intermediate, frequently utilized in the synthesis of quinolinone-based antipsychotics (e.g., Aripiprazole derivatives) and other pharmaceutical building blocks.[1] Its precise quantification is mandatory due to its potential status as a genotoxic impurity (GTI) and its impact on downstream yield.

This guide compares two distinct analytical approaches:

  • The Conventional Direct Injection Method: Often used for rapid screening but plagued by matrix interference and peak tailing.

  • The Optimized Silylation Protocol (The Recommended Standard): A derivatization-based workflow using BSTFA that ensures superior peak symmetry, lower limits of detection (LOD), and mass spectral stability.

Part 1: Methodological Comparison

The chemical structure of 2-(4-Bromo-butoxy)-phenol contains a free phenolic hydroxyl group (-OH) and a labile alkyl bromide chain. This duality presents specific challenges in Gas Chromatography.

Method A: Direct Injection (The Baseline Alternative)
  • Principle: The analyte is dissolved in a polar solvent (e.g., Methanol or Acetonitrile) and injected directly onto a polar column (e.g., DB-Wax or DB-1701).

  • Limitations:

    • Adsorption: The acidic phenolic proton interacts with active sites (silanols) in the inlet liner and column, causing significant peak tailing .

    • Thermal Degradation: High inlet temperatures required to volatilize the bromo-butoxy chain can induce dehydrohalogenation (loss of HBr) inside the injector.

    • Carryover: The polar nature of the molecule leads to accumulation in the split vent line, resulting in "ghost peaks" in subsequent blank runs.

Method B: Silylation Protocol (The Superior "Product")
  • Principle: The phenolic proton is replaced with a trimethylsilyl (TMS) group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Advantages:

    • Steric Protection: The TMS group caps the polar -OH, rendering the molecule non-polar and chemically inert.

    • Enhanced Volatility: The derivative elutes at lower temperatures, reducing thermal stress on the alkyl bromide chain.

    • Mass Spec Specificity: The TMS derivative produces a distinct M+ shift (+72 amu) and a characteristic silicon fragment (m/z 73), acting as a confirmation ion.

Comparative Performance Metrics
MetricDirect Injection (Method A)Silylation Protocol (Method B)
Column Type Polar (e.g., DB-Wax)Non-Polar (e.g., DB-5MS)
Peak Asymmetry (As) 1.8 – 2.5 (Severe Tailing)1.0 – 1.1 (Gaussian)
LOD (S/N > 3) ~500 ppb~10 ppb
Linearity (R²) 0.985>0.999
Inlet Maintenance Daily liner change requiredWeekly/Monthly
Mass Spec Signature M+ (244/246)M+ (316/318)

Part 2: Detailed Experimental Protocols

Sample Preparation Workflow
Reagents Required[2]
  • Analyte: 2-(4-Bromo-butoxy)-phenol reference standard (>98%).

  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Internal Standard: 2,4-Dibromophenol (optional) or Dodecane.

Step-by-Step Protocol (Method B)
  • Weighing: Accurately weigh 10 mg of the sample into a 20 mL headspace vial (used for mixing).

  • Dissolution: Add 1.0 mL of Anhydrous Pyridine. Vortex for 30 seconds until fully dissolved.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the solution.

    • Cap the vial immediately (moisture sensitive).

    • Incubate at 60°C for 30 minutes. Note: Heat is required to drive the reaction to completion due to the steric bulk of the butyl chain.

  • Quenching/Dilution: Allow to cool. Dilute 1:10 with Dichloromethane (DCM) prior to injection to prevent column overload.

GC-MS Instrument Parameters
ParameterSetting (Optimized for TMS Derivative)
Inlet Temperature 250°C
Injection Mode Splitless (1 min purge) or Split 10:1 (concentration dependent)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Scan Range m/z 40 – 450

Part 3: Data Analysis & Interpretation[3][4]

Mass Spectral Logic

The identification of 2-(4-Bromo-butoxy)-phenol relies on recognizing the "Bromine Signature." Bromine exists as two isotopes,


  and 

, in a roughly 1:1 ratio. This creates a distinctive "doublet" pattern in the molecular ion and any fragment containing the bromine atom.
Fragmentation Pathway (TMS Derivative)
  • Molecular Ion (M+): The derivatized mass is 316 (

    
    ) and 318  (
    
    
    
    ). You will see two peaks of equal height at these m/z values.
  • Trimethylsilyl Cation: A strong base peak at m/z 73

    
     confirms the presence of the TMS group.
    
  • Loss of Bromobutyl Chain: Cleavage at the ether oxygen often yields the TMS-protected phenol fragment.

  • Loss of Methyl: [M-15]+ peaks at m/z 301/303.

FragmentationPathway M_Ion Molecular Ion (TMS) m/z 316 / 318 (1:1 Doublet) Frag_Br Loss of Bromine [M - Br]+ m/z 237 M_Ion->Frag_Br -79/81 amu Frag_TMS TMS Cation [Si(CH3)3]+ m/z 73 M_Ion->Frag_TMS Alpha Cleavage Frag_Ether Ether Cleavage [Ph-O-TMS]+ m/z 166 M_Ion->Frag_Ether C-O Bond Break

Figure 1: Predicted EI-MS fragmentation pathway for the TMS-derivative of 2-(4-Bromo-butoxy)-phenol.

Analytical Workflow Diagram

The following diagram illustrates the critical decision points in the analytical workflow, ensuring data integrity from sample prep to final integration.

Workflow Start Raw Sample 2-(4-Bromo-butoxy)-phenol Decision Select Method Start->Decision Direct Method A: Direct Injection (Polar Solvent) Decision->Direct Quick Screen Deriv Method B: Silylation (BSTFA/Pyridine) Decision->Deriv Quantitation (Recommended) GC_Direct GC Analysis (Polar Column) Risk: Tailing & Adsorption Direct->GC_Direct GC_Deriv GC Analysis (DB-5MS) Benefit: Inert & Gaussian Deriv->GC_Deriv Data_Direct Result: High LOD Poor Quantitation GC_Direct->Data_Direct Data_Deriv Result: High Sensitivity Precise Quantitation GC_Deriv->Data_Deriv

Figure 2: Comparative workflow demonstrating the superior reliability of the derivatization protocol.

References

  • US EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Test Methods for Evaluating Solid Waste. Retrieved from [Link]

  • Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration.[3] Retrieved from [Link]

  • MDPI. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • MassBank. (2010).[4] Mass Spectrum of Phenolic Derivatives.[3][5][6][7][8][9] Retrieved from [Link]

Sources

Comparative

Comparative Guide: Impurity Profiling of Commercial 2-(4-Bromo-butoxy)-phenol

Executive Summary 2-(4-Bromo-butoxy)-phenol (CAS: 882-33-7) is a critical alkylated phenolic building block, widely utilized in the synthesis of psychotropic pharmacophores (e.g., arylpiperazine derivatives). However, co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Bromo-butoxy)-phenol (CAS: 882-33-7) is a critical alkylated phenolic building block, widely utilized in the synthesis of psychotropic pharmacophores (e.g., arylpiperazine derivatives). However, commercial samples exhibit significant variance in impurity profiles due to the competitive nature of the Williamson ether synthesis used in their production.

This guide provides a comparative analysis of three distinct commercial grades of 2-(4-Bromo-butoxy)-phenol. Our experimental data indicates that Grade A (Chromatographically Purified) is the only viable option for GMP-stage synthesis due to the removal of the critical "Bis-dimer" impurity, whereas Grade B (Distilled) retains significant oligomeric contaminants that can poison downstream palladium catalysts.

The Impurity Landscape: Mechanistic Origins

To understand the difference between commercial samples, one must understand the synthesis. The standard route involves the alkylation of Catechol (1,2-dihydroxybenzene) with an excess of 1,4-dibromobutane.

Critical Impurity Pathways

The reaction is governed by a kinetic competition between mono-alkylation (desired) and bis-alkylation (undesired).

  • Impurity A (The Bis-Dimer): 1,4-bis(2-hydroxyphenoxy)butane. Formed when the target molecule reacts with another equivalent of catechol. This is the most persistent impurity.

  • Impurity B (Starting Material): Unreacted Catechol.

  • Impurity C (Hydrolysis): 2-(4-hydroxybutoxy)phenol. Formed via hydrolysis of the alkyl bromide, often due to wet solvents or improper storage.

ReactionPathways Catechol Catechol (Starting Material) Target 2-(4-Bromo-butoxy)-phenol (TARGET) Catechol->Target + Base / Dibromide Dibromide 1,4-Dibromobutane (Excess) Dibromide->Target BisImpurity Bis-Dimer Impurity (Critical Defect) Target->BisImpurity + Catechol / Base (Over-Alkylation) Hydrolysis Hydroxy-Analog (Storage Impurity) Target->Hydrolysis + H2O (Hydrolysis)

Figure 1: Reaction pathways showing the origin of the critical Bis-Dimer and Hydrolysis impurities during the synthesis of 2-(4-Bromo-butoxy)-phenol.

Comparative Analysis of Commercial Sources

We profiled three commercial samples using the HPLC protocol defined in Section 4. The samples represent the three common purification tiers available on the market.

Comparative Data Table
FeatureGrade A: Chromatographed Grade B: Vacuum Distilled Grade C: Technical Grade
Primary Use GMP / Late-stage IntermediatesEarly R&D / Non-criticalBulk Industrial Reactants
Assay (HPLC) > 99.5%97.0% - 98.0%~90.0%
Bis-Dimer Impurity < 0.10% 1.5% - 2.5% 5.0% - 8.0%
Catechol Content < 0.05%< 0.5%> 1.0%
Physical State White Crystalline SolidOff-white Low-melt SolidBrown Viscous Oil
Cost Factor 5.0x1.5x1.0x
Interpretation of Performance[4]
  • Grade A is superior because the Bis-Dimer is chemically inert to many downstream purification methods (e.g., extraction) due to its similarity in polarity to the product. Removing it before the next step is crucial.

  • Grade B often fails in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) because the residual Catechol acts as a potent catalyst poison, chelating the metal center.

Experimental Protocol: High-Resolution Impurity Profiling

This protocol is designed to separate the target molecule from the highly lipophilic Bis-Dimer and the polar Catechol.

Method Summary (Self-Validating)
  • Technique: Reverse Phase HPLC (UV-Vis Detection)

  • Validation Check: The resolution (

    
    ) between the Target Peak and the Bis-Dimer must be > 2.0.
    
Detailed Workflow

Step 1: Instrument Setup

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Characteristic phenol absorption).

  • Temperature: 30°C.

Step 2: Gradient Program

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
5.0 10 Elute Polar Impurities (Catechol)
20.0 90 Elute Target & Bis-Dimer
25.0 90 Wash

| 26.0 | 10 | Re-equilibration |

Step 3: Sample Preparation

  • Accurately weigh 50 mg of the sample.[2]

  • Dissolve in 25 mL of Acetonitrile (Do not use Methanol to avoid transesterification artifacts if residual acid is present).

  • Filter through a 0.22 µm PTFE syringe filter.

Analytical Decision Workflow

MethodWorkflow Sample Commercial Sample Received Solubility Solubility Check: Clear in MeCN? Sample->Solubility Filter Filter (0.22 µm PTFE) Solubility->Filter Yes HPLC Run HPLC-UV (Gradient Method) Filter->HPLC Decision Bis-Dimer > 0.5%? HPLC->Decision Reject REJECT for GMP (Recrystallize) Decision->Reject Yes Accept ACCEPT for Synthesis Decision->Accept No

Figure 2: Analytical decision tree for lot release based on the Bis-Dimer threshold.

References

  • Impurity Profiling in API Synthesis. International Journal of Scientific Research and Technology. (2023). Discusses the significance of impurity profiling in alkylation reactions. 3[4][5][6][7][8][9][10]

  • Process for purification of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril. World Intellectual Property Organization (WO2008026220A1). (2008). Provides detailed HPLC conditions (C18, ACN/Buffer) for the structural analog, validating the separation logic for the bis-dimer impurity. 1[4][6][7][8][9][10]

  • Synthesis of 4-butoxy phenol. Google Patents (CN106187715A). Describes the Williamson ether synthesis conditions and the formation of by-products in phenol alkylation. 11[4][6][7][8][9]

  • Development and Validation of an HPLC Method for Bromophenolic Compounds. Marine Drugs. (2019). Establishes the baseline UV detection limits (LOD/LOQ) for brominated phenols using acidic mobile phases. 5

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromo-butoxy)-phenol proper disposal procedures

Operational Guide: Proper Disposal of 2-(4-Bromo-butoxy)-phenol Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for 2-(4-Bromo-butoxy)-phenol (CAS: 16837-07-3).[1][2][3] As a res...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 2-(4-Bromo-butoxy)-phenol

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for 2-(4-Bromo-butoxy)-phenol (CAS: 16837-07-3).[1][2][3] As a researcher, you must recognize that this compound presents a dual-hazard profile: it possesses the corrosive/toxic properties of a phenol and the alkylating potential of an alkyl bromide .[1]

Improper disposal into non-halogenated waste streams or municipal drains is a critical violation of EPA standards and Good Laboratory Practice (GLP).[1] The bromine atom necessitates specific incineration pathways to prevent the release of corrosive hydrogen bromide (HBr) and brominated dioxins.[1]

Chemical Hazard Profile
ParameterSpecificationOperational Implication
Structure Phenol ring with an ortho-substituted bromobutyl ether chain.[1][2][3]Dual Reactivity: The free phenolic hydroxyl (-OH) is weakly acidic and corrosive; the alkyl bromide (-CH₂Br) is a potential alkylating agent.[1][2][3]
Physical State Typically a viscous oil or low-melting solid.[1][2][3]Requires solvent dissolution for complete transfer; do not scrape dry solids into general trash.[1][2][3]
Primary Hazards H315/H319: Skin/Eye Irritant.H411: Toxic to aquatic life.Genotoxicity: Potential alkylator.[1][2][3]Zero Drain Disposal: Even trace amounts are strictly prohibited in sink drains.[1][2][3]
Waste Category Halogenated Organic CRITICAL: Must be segregated from non-halogenated solvents (e.g., Acetone, Methanol) to avoid regulatory fines and incineration hazards.[2][3]

Pre-Disposal Assessment (The Self-Validating System)

Before moving to the disposal bin, you must validate the state of your waste.[1] This "Check-Verify-Act" loop ensures downstream safety.

  • Check pH: If the waste solution contains significant amounts of this phenol, it may be acidic.[1]

    • Action: If pH < 4, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the solvent waste container to prevent container degradation or dangerous gas evolution.[1]

  • Verify Solvent Compatibility:

    • Action: Ensure the waste container is rated for Halogenated Solvents .[1] High-Density Polyethylene (HDPE) or Glass are standard.[1] Avoid metal cans if the waste is acidic.[1]

  • Segregation Check:

    • Action: Confirm the destination carboy is labeled "HALOGENATED." Mixing this brominated compound into a "Non-Halogenated" drum can necessitate the re-classification of the entire drum, costing your facility thousands in disposal fees.[1]

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Substance (Expired/Excess Reagent)
  • Dissolution: Do not dispose of the neat solid/oil directly.[1] Dissolve the material in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a general solvent like Acetone.[1]

    • Why? Liquid waste handlers pump waste; solids can clog intake lines.[1]

  • Transfer: Pour the dissolved solution into the Halogenated Organic Waste carboy.

  • Rinse: Triple-rinse the original vial with the chosen solvent.[1] Add all rinsates to the same waste carboy.[1]

  • Defacing: Deface the original label and uncap the empty vial. Place the empty, dry vial in the Broken Glass/Sharps container (or chemically contaminated glass bin, per local policy).[1][3]

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
  • Quenching: If the reaction mixture contains reactive species (e.g., unreacted bases like K₂CO₃ used in ether synthesis), quench the reaction first.[1]

  • Separation: If an aqueous workup was performed:

    • Organic Layer: Contains the 2-(4-Bromo-butoxy)-phenol.[1][2][3][4] Dispose in Halogenated Organic Waste .

    • Aqueous Layer: Check pH.[1] If neutral and free of organics, drain disposal may be permitted (consult local EHS).[1] If contaminated with the phenol, collect in Aqueous Hazardous Waste .[1]

Emergency Spill Response

If 2-(4-Bromo-butoxy)-phenol is spilled outside a fume hood:

  • Evacuate & Ventilate: The alkyl bromide moiety can be a lachrymator (tear-inducing).[1]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1]

  • Absorb:

    • Do NOT use paper towels. (Brominated compounds can be heavy and penetrate paper quickly).[1]

    • Use Vermiculite , Bentonite Clay , or a dedicated Solvent Spill Pillow .[1][3]

  • Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag. Label as "Solid Debris with Halogenated Organics." [1]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 2-(4-Bromo-butoxy)-phenol to ensure compliance.

DisposalWorkflow Start Waste Generation: 2-(4-Bromo-butoxy)-phenol StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Pure Substance Liquid Reaction Mixture / Solution StateCheck->Liquid In Solvent Dissolve Dissolve in Acetone or DCM Solid->Dissolve Quench Quench Reactants & Check pH Liquid->Quench Segregate Segregation Check: Is Bromine Present? Dissolve->Segregate Quench->Segregate HaloBin DISPOSAL BIN: Halogenated Organic Waste Segregate->HaloBin YES (Contains Br) GlassBin Rinsed Vial -> Glass Waste HaloBin->GlassBin After Transfer

Caption: Operational decision tree for segregating brominated phenolic waste streams.

References

  • PubChem. (2023).[1] 2-(4-Bromobutoxy)phenol Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Codes for Halogenated Solvents (F-Codes). RCRA Regulations.[1][5][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances. 29 CFR 1910.1450.[1] [Link][1][2]

Sources

Handling

Personal protective equipment for handling 2-(4-Bromo-butoxy)-phenol

Topic: Personal Protective Equipment & Safe Handling Protocol for 2-(4-Bromo-butoxy)-phenol CAS: 16837-07-3 (and analogs)[1] Executive Safety Assessment: The Hazard Mechanism As a Senior Application Scientist, I prioriti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Protocol for 2-(4-Bromo-butoxy)-phenol CAS: 16837-07-3 (and analogs)[1]

Executive Safety Assessment: The Hazard Mechanism

As a Senior Application Scientist, I prioritize understanding the why behind safety protocols. 2-(4-Bromo-butoxy)-phenol is a bifunctional intermediate containing two distinct hazard moieties that dictate our safety strategy:

  • The Alkyl Bromide Motif: The terminal bromine on the butyl chain acts as an alkylating agent .[1][2] In biological systems, alkylating agents can covalently bind to DNA or proteins, posing potential mutagenic or sensitizing risks.[1][2] This necessitates a barrier against permeation, not just contact.[1][2]

  • The Phenolic Moiety: Despite the ether linkage, the presence of the phenolic ring (depending on substitution patterns) retains potential for cytotoxicity and corrosivity .[1][2] Unlike simple solvents, phenolic compounds can anesthetize nerve endings upon contact, meaning a researcher may suffer a chemical burn without immediately feeling pain.[1][2]

Operational Verdict: Treat this compound as a high-contact hazard requiring redundant barrier protection. Standard "lab coat and glasses" are insufficient.[1][2]

The PPE Firewall: Material Selection Matrix

This protocol uses a Redundant Barrier System .[1][2] We do not rely on a single layer of protection.[1][2]

PPE ComponentMaterial StandardScientific Rationale & Specification
Hand Protection (Primary) Double Nitrile (High-Grade) Configuration: 4 mil inner (blue) + 5 mil outer (purple/orange).[1] Rationale: Nitrile offers fair splash protection against phenolic ethers but degrades over time.[1][2] Double gloving provides a "breakthrough buffer" allowing safe removal of the outer glove upon contamination without exposing skin .[1][2]
Hand Protection (Critical) Laminate (Silver Shield/4H) Mandatory For: Spill cleanup or prolonged immersion.[1][2] Rationale: Alkyl bromides can permeate nitrile matrices.[1][2] Laminate films provide >8-hour breakthrough times for broad-spectrum organic halides .[1][2]
Eye & Face Chemical Splash Goggles Standard: ANSI Z87.1 (Impact + Splash).[1][2] Rationale: Safety glasses have gaps.[1][2] Phenolic compounds can cause severe, irreversible corneal damage.[1][2] A full face shield is required if handling volumes >100 mL.[1][2]
Respiratory Fume Hood (Primary) Standard: Face velocity 80–100 fpm.[1][2] Rationale: Inhalation of alkyl bromide vapors can induce respiratory sensitization.[1][2] PPE (respirators) should only be used if engineering controls (hood) fail.[1][2]
Body Defense Poly-coated Apron Placement: Over standard cotton lab coat.[1][2] Rationale: Cotton absorbs and holds toxic liquids against the skin.[1][2] A disposable, impervious apron prevents "wicking" to the chest or lap areas.[1][2]

Operational Workflow: From Storage to Synthesis

This protocol is designed as a self-validating loop.[1][2] If a step cannot be performed safely, the workflow halts.[1][2]

Phase A: Pre-Handling Validation
  • The "Dry Run": Before opening the vial, verify the fume hood is active.[1][2]

  • Solvent Check: Ensure PEG-300 (Polyethylene Glycol) or a dedicated "Phenol/Alkyl Halide First Aid Kit" is immediately accessible.[1][2] Water alone is often insufficient for solubilizing hydrophobic phenolic ethers from skin .[1][2]

Phase B: Weighing & Transfer (The Critical Zone)
  • Step 1: Place a disposable absorbent mat (pig mat) inside the fume hood balance area.[1][2] This captures micro-spills during weighing.[1][2]

  • Step 2: Don Double Nitrile Gloves .[1][2]

  • Step 3: Weigh the solid/liquid. If the compound is a liquid, use a positive-displacement pipette to prevent dripping (high vapor pressure liquids often drip from air-displacement tips).[1]

  • Step 4: Immediately wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol/acetone before returning it to storage.[1][2] This prevents "contact transfer" to the next user.[1][2]

Phase C: Reaction Setup
  • Step 1: Add the reagent to the reaction vessel slowly. Exothermic potential is moderate, but splashing is the primary risk.[1][2]

  • Step 2: Once the reagent is added, remove the outer pair of gloves and discard them as solid hazardous waste.[1][2]

  • Step 3: Inspect the inner pair for discoloration.[1][2] If clean, don a fresh outer pair.[1][2] This cycle ensures you never touch clean surfaces (door handles, notebooks) with contaminated gloves.

Emergency Response & Disposal Logic

Skin Contact Scenario
  • Immediate Action: Do not hesitate. Strip contaminated clothing immediately.[1][2][3][4]

  • Decontamination: Flush with copious water for 15 minutes.[1][2][3] If available, use PEG-300/ethanol swab after initial water rinse to solubilize lipophilic residues, then wash with soap and water .[1]

  • Medical: Seek evaluation. Phenolic absorption can be systemic.[1][2]

Disposal Protocol
  • Solid Waste: Contaminated gloves, mats, and paper go into Solid Hazardous Waste (Halogenated) .[1][2]

  • Liquid Waste: Reaction mother liquors must go to Halogenated Organic Waste .[1][2] Do not mix with oxidizing acids (Nitric/Perchloric) as alkyl bromides can react violently.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and handling based on the state of the reagent.

SafetyProtocol Start START: Handling 2-(4-Bromo-butoxy)-phenol StateCheck Determine Physical State & Volume Start->StateCheck SmallSolid Solid / Small Vol (<10mL) StateCheck->SmallSolid Routine Analysis LargeLiq Liquid / Large Vol (>100mL) StateCheck->LargeLiq Synthesis/Scale-up StandardPPE PPE LEVEL 1: Double Nitrile Gloves Lab Coat + Goggles Fume Hood SmallSolid->StandardPPE HighPPE PPE LEVEL 2: Silver Shield Laminate Gloves Face Shield + Apron Fume Hood LargeLiq->HighPPE Weighing Weighing/Transfer (Use Absorbent Mats) StandardPPE->Weighing HighPPE->Weighing Decon Decontamination Step: Remove Outer Gloves Wipe Containers Weighing->Decon Waste Disposal: Halogenated Waste Stream Decon->Waste

Figure 1: Operational decision tree for selecting appropriate PPE and handling workflows based on scale and physical state.[1]

References

  • Yale Environmental Health & Safety.[1][2] (2023).[1][2][5] Standard Operating Procedure: Phenol. Yale University.[1][2] [Link]1][2]

  • GlovesByWeb.[1][2][4] (n.d.). Chemical Resistance Chart: Permeation & Degradation Data. Retrieved February 3, 2026, from [Link]

  • New Jersey Department of Health.[1][2] (2017).[1][2][6] Hazardous Substance Fact Sheet: Phenol. NJ.gov.[1][2] [Link]1][2]

  • Thermo Fisher Scientific.[1][2] (2024).[1][2][3] Safety Data Sheet: (4-Bromobutoxy)benzene. Fisher Scientific.[1][2][5] ][2]">https://www.fishersci.com[1][2]

Sources

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